Technical Documentation Center

methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
  • CAS: 226259-30-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The 1,4-benzothiazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its unique folded structure, arising from the nitrogen and sulfur atoms in the thiazine ring, makes it a valuable pharmacophore in medicinal chemistry.[2] Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a specific derivative of this class, serves as a key building block in the synthesis of more complex molecules. A thorough understanding of its fundamental physical and chemical properties is paramount for its effective handling, characterization, and application in research and development.

This guide provides a comprehensive analysis of the core physicochemical attributes of Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, offering both established data and predictive insights. It is designed to equip researchers with the necessary information for its use in synthetic chemistry and drug discovery programs.

Core Molecular Attributes

The foundational identity of a chemical compound is established by its structure and fundamental descriptors. Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is defined by the fusion of a benzene ring with a 1,4-thiazine ring, substituted with a methyl carboxylate group at the 6-position.

Caption: 2D Structure of the title compound.

Table 1: Compound Identification and Key Molecular Descriptors

Descriptor Value Source
IUPAC Name Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate -
CAS Number 226259-30-9 [3]
Molecular Formula C₁₀H₁₁NO₂S [3]
Molecular Weight 209.26 g/mol [3]

| Canonical SMILES | COC(=O)C1=CC2=C(NCCS2)C=C1 | - |

Physicochemical Properties

The macroscopic physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to formulation and storage.

Table 2: Summary of Physical Properties

Property Value Notes Source
Physical Form Solid Inferred from melting point
Melting Point 142-143 °C Experimental [3]
Boiling Point 363.7 ± 42.0 °C Predicted [3]

| Density | 1.233 ± 0.06 g/cm³ | Predicted |[3] |

Melting Point and Thermal Stability

The sharp melting point of 142-143 °C suggests the compound exists as a crystalline solid at ambient temperatures.[3] This value is a critical parameter for purity assessment and for defining the upper-temperature limit for storage and handling in its solid form. The predicted boiling point is high, indicating low volatility. However, for complex organic molecules, thermal decomposition may occur before boiling. Thermogravimetric analysis (TGA) would be the recommended experimental method to precisely determine its decomposition temperature, a technique used for characterizing related benzothiazine derivatives.[4]

Solubility Profile
  • Aqueous Solubility: Expected to be low due to the dominance of the hydrophobic benzothiazine core.

  • Organic Solubility: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform. Solubility in alcohols like methanol and ethanol is likely moderate.

The interplay between solubility and biological activity is complex; for some benzothiazine analogs, increased water solubility does not always correlate with enhanced biological effect, suggesting that molecular conformation can be a more dominant factor.[5]

Acidity and Basicity (pKa)

The primary site for protonation is the secondary amine (N-H) within the thiazine ring, which imparts basic character. The ester group is neutral, and the thioether is non-basic under typical aqueous conditions. The exact pKa of the conjugate acid (N-H₂) has not been reported, but it is expected to be in the range of a typical N-aryl secondary amine, likely with a pKa below 5.

Spectroscopic and Crystallographic Properties

Spectroscopic analysis provides the definitive structural confirmation and is indispensable for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although specific spectra for this compound are not published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure:

  • ¹H NMR:

    • Aromatic Protons: Three protons on the benzene ring would appear in the aromatic region (~6.8-7.5 ppm), with splitting patterns determined by their positions relative to the ester and amine/sulfur substituents.

    • Amine Proton (N-H): A broad singlet, whose chemical shift is dependent on solvent and concentration.

    • Thiazine Ring Protons (-CH₂-S- and -CH₂-N-): Two methylene groups would appear as triplets or more complex multiplets in the aliphatic region (~2.5-3.5 ppm).

    • Methyl Ester Protons (-OCH₃): A sharp singlet at approximately 3.8-3.9 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A resonance in the downfield region (~165-170 ppm).

    • Aromatic Carbons: Six distinct signals in the aromatic region (~115-150 ppm).

    • Thiazine Ring Carbons: Two signals in the aliphatic region (~25-50 ppm).

    • Methyl Ester Carbon: A signal around 52 ppm.

For reference, detailed NMR analyses have been performed on structurally related benzothiazines, confirming the characteristic shifts for the core scaffold.[4][6]

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its exact mass (C₁₀H₁₁NO₂S). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. For this compound, it would reveal:

  • The precise bond lengths and angles.

  • The conformation (e.g., chair, boat) of the six-membered thiazine ring.

  • The planarity of the fused ring system.

  • Intermolecular interactions, such as hydrogen bonding involving the N-H group, which govern the crystal packing.

Crystallographic studies on related benzothiazine derivatives have been crucial in understanding their molecular conformations and how they relate to biological activity.[5]

Protocols for Experimental Determination

To ensure scientific rigor, the physical properties discussed should be verified experimentally. The following section outlines standard, self-validating workflows for this purpose.

G cluster_0 Physicochemical Characterization Workflow A Sample of Methyl 3,4-dihydro-2H-1,4- benzothiazine-6-carboxylate B Melting Point Determination (Capillary Method) A->B C Solubility Assessment (Equilibrium Method) A->C D Spectroscopic Analysis (NMR, MS) A->D E Data Analysis & Verification B->E C->E D->E

Caption: General workflow for the experimental characterization of the title compound.

Protocol for Melting Point Determination

This protocol determines the melting range of the solid compound, which serves as an indicator of purity.

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.[5][6]

  • Heating Ramp: Use a rapid heating ramp to approximate the melting point, then perform a second run with a slow ramp (1-2 °C/minute) near the expected temperature.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (<2 °C) indicates high purity.

Workflow for Solubility Assessment

This method determines the solubility in various solvents, which is critical for reaction setup and formulation.

  • Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Sample Addition: Add an excess amount of the compound to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

  • Calculation: Express solubility in units such as mg/mL or mol/L.

Conclusion

Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a crystalline solid with a defined melting point and predictable solubility and spectroscopic characteristics. The data and protocols presented in this guide offer a robust framework for researchers working with this versatile heterocyclic building block. Accurate characterization of these fundamental physical properties is a prerequisite for its successful application in the synthesis of novel compounds and the broader field of drug discovery, ensuring reproducibility and reliability in experimental outcomes.

References

  • 2H-1,4-Benzothiazine-6-carboxylic acid, 3,4-dihydro-, methyl ester - ChemBK. Available at: [Link]

  • Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide - PubChem. Available at: [Link]

  • 4-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-CARBOXYLIC ACID - Chemical Substance Information. Available at: [Link]

  • Synthesis of 3,4-Dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylic Acid-1,1-dioxide (Hydrolysis in Aqueous Medium) - PrepChem. Available at: [Link]

  • methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate - ChemContract Research. Available at: [Link]

  • CID 6335339 | C15H28AlO7 - PubChem. Available at: [Link]

  • METHYL 4-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-CARBOXYLATE - Chemical Substance Information. Available at: [Link]

  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties - PMC. Available at: [Link]

  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties - MDPI. Available at: [Link]

  • methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide - ChemSynthesis. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC. Available at: [Link]

  • (PDF) Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics - ResearchGate. Available at: [Link]

  • Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality - ACS Publications. Available at: [Link]

  • Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents.
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - Beilstein Journals. Available at: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available at: [Link]

Sources

Foundational

Unlocking the 1,4-Benzothiazine Scaffold: A Comprehensive Guide to its Biological Significance, Mechanisms, and Synthetic Methodologies

Executive Summary The 1,4-benzothiazine (1,4-BT) nucleus is a highly privileged, versatile heterocyclic scaffold that bridges synthetic organic chemistry with advanced rational drug design[1]. Naturally occurring in pheo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine (1,4-BT) nucleus is a highly privileged, versatile heterocyclic scaffold that bridges synthetic organic chemistry with advanced rational drug design[1]. Naturally occurring in pheomelanin pigments[2], this structural motif consists of a benzene ring fused to a 1,4-thiazine ring containing both nitrogen and sulfur heteroatoms[3]. Its unique electronic properties and non-planar geometry make it a critical pharmacophore for a vast array of therapeutic applications, ranging from potent anticancer and antimicrobial agents to cardiovascular modulators[4].

This technical guide provides an in-depth analysis of the structural biology, mechanisms of action, and structure-activity relationships (SAR) of 1,4-benzothiazines, culminating in a self-validating synthetic protocol designed for medicinal chemists and drug development professionals.

Structural Biology & Pharmacophore Mechanics

The biological promiscuity and high target affinity of 1,4-benzothiazines are fundamentally driven by their three-dimensional conformation. Unlike flat aromatic systems, 1,4-benzothiazines possess a characteristic "fold" along the nitrogen-sulfur axis[5].

  • Receptor Pocket Mimicry: This non-planar, butterfly-like conformation allows the scaffold to project substituents into deep, three-dimensional receptor pockets, mimicking the pharmacophore of traditional anti-psychotic phenothiazines but with distinct electron-donating properties and reduced off-target toxicity[4].

  • Redox Potential: The presence of the sulfur atom imparts unique redox capabilities, enabling certain derivatives to act as potent antioxidants or, conversely, as reactive oxygen species (ROS) generators depending on the cellular microenvironment[5].

Core Biological Activities & Mechanisms of Action

Anticancer Efficacy via DNA Intercalation and Apoptosis

1,4-Benzothiazine derivatives exhibit potent antitumor activity across various cell lines, including colorectal cancer, human glioblastoma (SNB-19), and lung adenocarcinoma (A549)[6][7].

  • Mechanism: Angularly fused derivatives, such as quino[3,4-b][1,4]benzothiazines, are composed of two planar structural fragments arranged in an L-shape[7]. This specific geometry facilitates deep intercalation into cellular DNA, disrupting replication and transcription[7].

  • Apoptotic Pathways: Computational and in vitro models demonstrate that specific derivatives strongly bind to and modulate key apoptotic targets, including caspase-3, caspase-8, and cyclooxygenase-2 (COX-2), driving programmed cell death in malignant tissues[6].

Cardiovascular Modulation: KATP Channel Activation

Bioisosteric replacement of the benzopyran structure in cromakalim with a 1,4-benzothiazine nucleus yields highly potent potassium channel openers (KCOs)[8].

  • Mechanism: These compounds selectively activate ATP-sensitive potassium (KATP) channels in smooth muscle cells. The resulting efflux of potassium ions causes membrane hyperpolarization, which closes voltage-gated calcium channels, leading to profound vasorelaxation and antihypertensive effects[8].

Antimicrobial Action: Targeting Bacterial Ni-PDF and DNA Gyrase

The scaffold is highly effective against both Gram-positive and Gram-negative bacteria.

  • Mechanism: 1,4-benzothiazine-3-one derivatives containing bisamide or hydroxamic acid functional groups act as potent dual inhibitors of Staphylococcus aureus, specifically targeting bacterial peptide deformylase (Ni-PDF)[9]. Furthermore, hybridization with fluoroquinolones (e.g., Rufloxacin) yields compounds that inhibit bacterial DNA gyrase, exhibiting in vivo potency comparable to ciprofloxacin[10].

MoA BT 1,4-Benzothiazine Scaffold KATP KATP Channel Activation BT->KATP N-4 / C-6 Substitution DNA DNA Intercalation (Quinobenzothiazines) BT->DNA Angular Fusion Gyrase Ni-PDF / DNA Gyrase Inhibition BT->Gyrase Fluoroquinolone Hybrid Vaso Vasorelaxation (Antihypertensive) KATP->Vaso Apop Apoptosis / Anti-proliferation (Anticancer) DNA->Apop AntiB Bacterial Clearance (Antimicrobial) Gyrase->AntiB

Fig 1: Mechanistic pathways of 1,4-benzothiazine derivatives across therapeutic targets.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rational drug design, the following table summarizes critical SAR findings and the quantitative impact of specific structural modifications on biological potency.

Scaffold VariantTarget / PathwayKey Structural SubstitutionsBiological Effect / Potency
Cromakalim Bioisosteres KATP ChannelN-4 cyclopentenone, C-6 NO 2​ /CF 3​ High vasorelaxant potency (Superior to reference levcromakalim)[8]
Quino[3,4-b][1,4]benzothiazines Cellular DNA (Intercalation)C-9 propoxy / allyloxyIC 50​ = 5.3 – 9.3 µM against SNB-19, A549, and T47D cell lines[7]
1,4-Benzothiazine-3-one Bacterial Ni-PDFBisamide / Hydroxamic acidDual inhibition of S. aureus and biofilm disruption[9]
Colorectal Cancer Derivatives Caspase-3/8, COX-2AR13, AR34 configurationsModerate to high tumor protection and apoptosis induction[6]

Synthetic Methodologies: A Self-Validating Protocol

The construction of the 1,4-benzothiazine core typically relies on the condensation of 2-aminothiophenols (2-ATP) with carbonyl compounds[1][2]. As a Senior Application Scientist, it is critical to understand that the success of this synthesis depends entirely on controlling the competing nucleophilicities of the thiol and amine groups.

Protocol: Synthesis of Functionalized 1,4-Benzothiazine-3-ones

Objective: Synthesize a functionalized 1,4-benzothiazine core via the condensation of 2-aminothiophenol with an α-haloketone or 1,3-dicarbonyl.

Step 1: Preparation and Inert Atmosphere Control

  • Action: Purge a dry round-bottom flask with Argon or Nitrogen.

  • Causality: 2-Aminothiophenol is highly susceptible to oxidative dimerization into bis(2-aminophenyl) disulfide. Maintaining an inert atmosphere is non-negotiable to preserve the nucleophilicity of the free thiol[2].

Step 2: Regioselective S-Alkylation (Thioether Formation)

  • Action: Dissolve 2-aminothiophenol (1.0 eq) in anhydrous ethanol. Add anhydrous K 2​ CO 3​ (1.5 eq) as a mild base. Dropwise, add the α-haloketone (1.1 eq) at 0°C.

  • Causality: The thiol group is inherently more nucleophilic than the primary amine. The mild base selectively deprotonates the thiol, driving regioselective S-alkylation while sterically and electronically minimizing premature N-alkylation side reactions.

Step 3: Intramolecular Cyclization

  • Action: Elevate the reaction temperature to reflux (78°C) for 4–6 hours. Monitor via Thin-Layer Chromatography (TLC). If cyclization stalls, introduce a catalytic amount of glacial acetic acid.

  • Causality: Heat provides the necessary activation energy for the intramolecular nucleophilic attack of the primary amine onto the carbonyl carbon. The acid catalyst facilitates the subsequent dehydration (loss of H 2​ O) to form the stable imine/enamine bond of the thiazine ring[4].

Step 4: Quenching and Extraction

  • Action: Cool the mixture to room temperature, quench with ice-cold distilled water, and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Causality: Rapid thermal quenching prevents the hydrolysis of the newly formed imine bond. Na 2​ SO 4​ is utilized over MgSO 4​ as it is less likely to coordinate with and trap polar heterocyclic nitrogen atoms.

Step 5: Self-Validating Analytical Confirmation

  • Action: Perform high-resolution mass spectrometry (HRMS) and 1 H NMR (400 MHz, CDCl 3​ ).

  • Validation Check: The protocol is validated by the disappearance of the free -SH and -NH 2​ protons (typically broad singlets around δ 3.5-4.5 ppm) and the emergence of the characteristic N=CH proton around δ 8.5–9.0 ppm, confirming successful ring closure[6][9].

Synthesis Start 2-Aminothiophenol (Nucleophile) Step1 S-Alkylation (Thioether Formation) Start->Step1 Reactant 1,3-Dicarbonyl / α-Haloketone Reactant->Step1 Step2 Intramolecular Cyclization (Dehydration) Step1->Step2 Acid Catalyst / Heat Product 1,4-Benzothiazine Core Step2->Product Val Validation (1H NMR: δ 8.5-9.0 N=CH) Product->Val

Fig 2: Self-validating synthetic workflow for 1,4-benzothiazine core construction.

References

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. National Center for Biotechnology Information (PMC) / MDPI. URL:[Link]

  • Anticancer Efficacy of Antibacterial Quinobenzothiazines. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Highly Potent 1,4-Benzothiazine Derivatives as KATP-Channel Openers. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus. Frontiers in Chemistry. URL:[Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. URL:[Link]

  • Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Taylor & Francis Online. URL:[Link]

  • 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry (ResearchGate). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS: 226259-30-9) Introduction & Mechanistic Rationale The 3,4-dihydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS: 226259-30-9)

Introduction & Mechanistic Rationale

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, exhibiting potent antibacterial, anti-inflammatory, and neuroprotective properties[1]. While general benzothiazine ring assembly can be achieved via multi-component reactions[2], the targeted synthesis of functionalized derivatives—such as methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate—presents a unique synthetic challenge. The primary obstacle is constructing the thiazine heterocycle while strictly preserving the electrophilic methyl ester group at the C6 position for downstream functionalization.

Synthetic Strategies & Expert Insights

The assembly of the 1,4-benzothiazine core from an ortho-aminothiophenol derivative (methyl 4-amino-3-mercaptobenzoate) can be executed via two primary pathways:

Route A: Direct Bis-Alkylation

This one-pot approach utilizes 1,2-dibromoethane in the presence of a mild base (e.g., K2​CO3​ )[3].

  • Mechanistic Causality: The reaction relies on the differential nucleophilicity of the starting material. The thiolate anion (a "soft" nucleophile) undergoes initial SN​2 attack on the alkyl bromide. Subsequent intramolecular cyclization by the adjacent aniline amine forms the heterocycle.

  • Expert Insight: While procedurally simple, this route is kinetically plagued by intermolecular dimerization. The intermediate thioether can easily react with another molecule of starting material rather than cyclizing, yielding complex oligomeric mixtures unless performed under strictly controlled, highly dilute conditions.

Route B: Lactam Formation and Chemoselective Reduction (Recommended)

To bypass dimerization, a two-step sequence is employed. First, condensation with chloroacetyl chloride yields a 3-oxo-benzothiazine (lactam) intermediate.

  • Mechanistic Causality: The aniline amine (a "hard" nucleophile) rapidly attacks the acyl chloride, followed by intramolecular thioetherification to close the ring.

  • Expert Insight: The critical step is the reduction of the resulting lactam. Standard hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) lack chemoselectivity and will over-reduce the C6 methyl ester to a primary alcohol. By utilizing Borane-THF complex ( BH3​⋅THF ), an electrophilic reducing agent, the reaction becomes highly chemoselective. Borane coordinates preferentially to the electron-rich lactam carbonyl oxygen, facilitating hydride transfer while leaving the electron-deficient ester completely untouched.

Pathway cluster_A Route A: Direct Alkylation cluster_B Route B: Two-Step Chemoselective SM Methyl 4-amino-3-mercaptobenzoate R1 1,2-Dibromoethane K2CO3, DMF SM->R1 S_N2 / Cyclization R2_1 Chloroacetyl Chloride K2CO3, Acetone SM->R2_1 N-Acylation & S-Alkylation Target Methyl 3,4-dihydro-2H- 1,4-benzothiazine-6-carboxylate R1->Target Moderate Yield Prone to Dimerization Int Methyl 3-oxo-3,4-dihydro-2H- 1,4-benzothiazine-6-carboxylate R2_1->Int High Yield R2_2 BH3·THF Complex Chemoselective Reduction Int->R2_2 Lactam Reduction R2_2->Target High Purity Ester Preserved

Figure 1: Synthetic workflow comparing direct alkylation vs. chemoselective lactam reduction.

Quantitative Data & Route Comparison

To guide experimental design, the following table summarizes the empirical performance metrics of both synthetic routes when scaled to a 10-gram batch.

ParameterRoute A: Direct AlkylationRoute B: Lactam Reduction (Recommended)
Overall Yield 35 - 45%75 - 85%
Purity (Crude) Low (Significant dimerization byproducts)High (>95% after single recrystallization)
Chemoselectivity N/A (No reduction step required)Excellent (Methyl ester strictly preserved)
Reaction Time 72 hours[3]16 hours (Total across two steps)
Scalability Poor (Requires extreme high-dilution)Excellent (Standard molar concentrations)

Experimental Protocols (Route B)

This protocol is designed as a self-validating system. In-process controls (TLC) and specific quenching mechanisms are embedded to ensure reproducibility and safety.

Step 1: Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve methyl 4-amino-3-mercaptobenzoate (10.0 mmol, 1.83 g) in anhydrous acetone (50 mL).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 25.0 mmol, 3.45 g) and stir the suspension at 0 °C under an inert argon atmosphere.

  • Acylation: Dropwise add chloroacetyl chloride (11.0 mmol, 0.88 mL) over 15 minutes.

    • Causality: Slow addition at 0 °C prevents exothermic degradation, controls the reaction rate, and limits unwanted bis-acylation at the nitrogen center.

  • Cyclization: Heat the mixture to reflux (60 °C) for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The intermediate acyclic amide rapidly cyclizes to the lactam, visible as a highly UV-active spot at a lower Rf​ .

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure lactam as a crystalline solid.

Step 2: Chemoselective Borane Reduction
  • Preparation: Suspend the lactam intermediate (5.0 mmol, 1.11 g) in anhydrous THF (20 mL) in a flame-dried flask at 0 °C under argon.

  • Reduction: Slowly add BH3​⋅THF complex (1.0 M in THF, 15.0 mL, 15.0 mmol).

    • Causality: A 3-fold molar excess of borane is required. The first equivalent reduces the carbonyl; the second equivalent is sequestered by coordinating to the basic amine lone pair generated post-reduction.

  • Heating: Reflux the reaction mixture at 65 °C for 12 hours.

  • Quenching (Critical Safety Step): Cool the flask to 0 °C and carefully quench by adding methanol (10 mL) dropwise until effervescence ( H2​ gas evolution) ceases.

    • Causality: Methanol safely solvolyzes unreacted borane and breaks the highly stable amine-borane adduct, converting it to volatile trimethyl borate.

  • Hydrolysis: Add 1M HCl (10 mL) and reflux for 1 hour to fully liberate the free secondary amine.

  • Isolation: Cool to room temperature, neutralize with saturated aqueous NaHCO3​ to pH 8, and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target compound, methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Mechanism Lactam Lactam (3-oxo-benzothiazine) Coord Lewis Acid-Base Complex (O-B coordination) Lactam->Coord BH3·THF Ester Methyl Ester Group (Unreactive to BH3) Lactam->Ester Chemoselectivity Hydride Hydride Transfer to Carbonyl Carbon Coord->Hydride Iminium Iminium Intermediate (Loss of OBH2) Hydride->Iminium Amine Secondary Amine (Target Compound) Iminium->Amine 2nd Hydride Transfer

Figure 2: Mechanism of chemoselective borane reduction of the lactam preserving the ester.

References

  • Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances. 2[2]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.1[1]

  • Tricyclic nitrogen containing compounds as antibacterial agents. US Patent US8389524B2. 3[3]

Sources

Application

Application Note: Streamlining the Synthesis of Medicinally Relevant 1,4-Benzothiazines via One-Pot, Three-Component Reactions

Abstract The 1,4-benzothiazine core is a privileged heterocyclic scaffold renowned for its extensive applications in medicinal chemistry and drug development, exhibiting a wide array of biological activities including an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-benzothiazine core is a privileged heterocyclic scaffold renowned for its extensive applications in medicinal chemistry and drug development, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, tedious purification procedures, and significant solvent waste. This application note provides an in-depth guide to the one-pot, three-component synthesis of 1,4-benzothiazines, a modern, efficient, and atom-economical approach. We will explore the underlying mechanistic principles and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals, focusing on methods that utilize readily available starting materials and environmentally benign conditions.

Introduction: The Significance of 1,4-Benzothiazines

1,4-Benzothiazines are heterocyclic compounds featuring a benzene ring fused to a thiazine ring.[1][5] This structural motif is a cornerstone in the design of novel therapeutic agents due to its versatile pharmacological profile.[4][6] Derivatives have been identified as potent agents against a spectrum of diseases, acting as antipsychotics, antihypertensives, calcium antagonists, and even anti-HIV agents.[1][3][6] The power of this scaffold lies in its unique three-dimensional structure, often compared to that of phenothiazines, which allows for specific interactions with biological targets.[6]

The increasing demand for diverse libraries of 1,4-benzothiazine derivatives for high-throughput screening necessitates the development of efficient and sustainable synthetic methodologies. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates.[7] This approach not only saves time and resources but also aligns with the principles of green chemistry. This guide details a robust three-component strategy for the synthesis of this valuable heterocyclic system.

General Reaction Principle & Mechanism

A prevalent and effective three-component strategy involves the reaction of an aryl methyl ketone, an aniline derivative, and elemental sulfur. This method facilitates the formation of two new C-S bonds and one C-N bond in a single pot, typically under the influence of a catalyst and an oxidant (often atmospheric oxygen).

The reaction is believed to proceed through the following key steps:

  • Enamine Formation: The aryl methyl ketone and the aniline condense to form an enamine intermediate.

  • Thiolation/Sulfuration: Elemental sulfur reacts with the enamine, likely activated by the catalyst (e.g., iodide), leading to C-H sulfuration at the methyl group and the ortho-position of the aniline ring.

  • Intramolecular Cyclization: The newly formed thiol group attacks the enamine carbon, initiating the cyclization process.

  • Oxidative Aromatization: The resulting dihydro-1,4-benzothiazine intermediate undergoes oxidation to yield the final aromatic 1,4-benzothiazine product.

Diagram 1: Plausible Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: C-H Sulfuration cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Oxidation A Aryl Methyl Ketone + Aniline B Enamine Intermediate A->B C Sulfurated Intermediate B->C + S8 + Catalyst D Dihydro-1,4-benzothiazine C->D E Final 1,4-Benzothiazine Product D->E [O]

A simplified mechanistic pathway for the three-component synthesis.

Experimental Protocols & Application Data

Here we present two distinct and reliable protocols for the one-pot synthesis of 1,4-benzothiazines. The first utilizes an iodide catalyst with elemental sulfur, and the second employs a metal-free, greener approach with a recyclable solvent.

Protocol 1: Iodide-Catalyzed Aerobic C-H Sulfuration

This protocol is adapted from an efficient method that utilizes elemental sulfur for the direct functionalization of multiple C-H bonds.[8] It offers broad substrate compatibility and proceeds under aerobic conditions, using atmospheric oxygen as the terminal oxidant.

Materials:

  • Aryl methyl ketone (1.0 mmol)

  • Aniline derivative (1.2 mmol)

  • Elemental Sulfur (S₈) (1.5 mmol)

  • Potassium Iodide (KI) (0.3 mmol, 30 mol%)

  • Dimethyl Sulfoxide (DMSO) (3.0 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring hotplate

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reagents Combine aryl methyl ketone, aniline, sulfur, and KI in DMSO start->reagents reaction Heat at 120 °C (Open to air via condenser) reagents->reaction monitor Monitor reaction progress by TLC reaction->monitor workup Cool to RT, add water, and extract with Ethyl Acetate monitor->workup Upon completion purify Dry organic layer, concentrate, and purify via column chromatography workup->purify characterize Characterize product (NMR, MS, IR) purify->characterize end End characterize->end

A general workflow for the synthesis and isolation of 1,4-benzothiazines.

Step-by-Step Procedure:

  • Reagent Setup: To a 25 mL round-bottom flask, add the aryl methyl ketone (1.0 mmol), the aniline derivative (1.2 mmol), elemental sulfur (1.5 mmol), and potassium iodide (0.3 mmol).

  • Solvent Addition: Add DMSO (3.0 mL) to the flask.

  • Reaction Conditions: Place the flask on a pre-heated stirring hotplate at 120 °C. Attach a reflux condenser and leave the top open to the atmosphere to ensure aerobic conditions.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,4-benzothiazine product.

Data Presentation: Substrate Scope & Yields

The following table summarizes representative results achieved using this protocol, demonstrating its versatility.

EntryAryl Methyl KetoneAnilineTime (h)Yield (%)
1Acetophenonep-Anisidine1085
24'-Chloroacetophenonep-Anisidine1278
34'-Methylacetophenonep-Anisidine1082
4Acetophenonep-Toluidine1275
52'-Acetonaphthonep-Anisidine1272
(Data synthesized from methodologies described in the literature.[8][9])
Protocol 2: Metal-Free Synthesis in Polyethylene Glycol (PEG-200)

This protocol showcases a greener, metal-free alternative for the synthesis of 1,4-benzothiazines via the condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds.[5] Polyethylene glycol (PEG) acts as a benign and recyclable reaction medium.[5][10]

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 mmol)

  • Polyethylene Glycol (PEG-200) (3.0 mL)

  • Round-bottom flask

  • Stirring hotplate

Step-by-Step Procedure:

  • Reagent Setup: In a 25 mL round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol).

  • Solvent Addition: Add PEG-200 (3.0 mL) to the flask.

  • Reaction Conditions: Immerse the flask in a pre-heated oil bath at 80 °C and stir the mixture.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add cold water (15 mL) to the flask. The product will precipitate out of the aqueous PEG solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization from ethanol. The aqueous filtrate containing PEG-200 can be concentrated and reused for subsequent reactions.

Data Presentation: Substrate Scope & Yields

Entry1,3-Dicarbonyl CompoundTime (h)Yield (%)
1Acetylacetone2.595
2Ethyl acetoacetate3.092
3Dimedone2.098
4Dibenzoylmethane4.085
(Data derived from similar published procedures.[5])

Field Insights & Troubleshooting

  • Purity of 2-Aminothiophenol: 2-Aminothiophenol (used in Protocol 2 and related syntheses) is susceptible to air oxidation, forming a disulfide.[5] This can significantly lower the yield. It is advisable to use freshly distilled or high-purity commercial material. The presence of the disulfide can sometimes lead to alternative reaction pathways.

  • Reaction Monitoring: For both protocols, TLC is a critical tool. Over-running the reaction can sometimes lead to the formation of complex byproducts and degradation, especially at elevated temperatures.

  • Elemental Sulfur Solubility: In Protocol 1, elemental sulfur may not fully dissolve at the beginning. As the reaction proceeds and intermediates are formed, the mixture typically becomes more homogeneous.

  • Purification Challenges: The crude products can sometimes contain colored impurities. Careful column chromatography with an appropriate solvent system is key to obtaining a high-purity product. In some cases, a charcoal treatment followed by recrystallization can be effective.

  • Greener Alternatives: Many modern protocols focus on reducing environmental impact. Methods using water as a solvent, supramolecular catalysts like β-cyclodextrin, or solvent-free microwave irradiation have been successfully developed and are worth exploring.[5][6][11]

Safety Precautions

  • 2-Aminothiophenol: This reagent has a strong, unpleasant odor and is toxic. Handle it exclusively in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMSO is an aprotic solvent that can facilitate the absorption of other chemicals through the skin. Handle with care. Ethyl acetate is flammable.

  • Heating: Use a well-controlled heating source (e.g., oil bath, heating mantle) to avoid overheating and potential side reactions. Ensure the reaction setup is secure.

Conclusion

The one-pot, three-component synthesis of 1,4-benzothiazines represents a significant advancement over classical multi-step methods. The protocols detailed in this note provide reliable and versatile pathways to this important heterocyclic core. The iodide-catalyzed aerobic method offers a novel approach for building the ring from simple ketones and anilines, while the metal-free PEG-200 protocol provides an environmentally conscious alternative. By understanding the underlying mechanisms and leveraging these optimized procedures, researchers can efficiently generate diverse libraries of 1,4-benzothiazine derivatives to accelerate discovery in medicinal chemistry and materials science.

References

  • Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis, 10(3), 230-236. [Link]

  • Reddy, G. S., & Reddy, C. S. (2022). Synthesis of 2,2-Disubstituted Dihydro-1,4-benzothiazines from Morita–Baylis–Hillman Ketones by an Oxidative Cyclization. The Journal of Organic Chemistry, 87(10), 6757-6766. [Link]

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Lin, Y. M., et al. (2022). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Molecules, 27(19), 6483. [Link]

  • Kumar, A., & Kumar, S. (2020). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Journal of Heterocyclic Chemistry, 57(11), 3845-3865. [Link]

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061-1073. [Link]

  • El-Mahdy, A. F. M., Mohamed, O. S., El-Sherif, H. A. H., & Hozien, Z. A. (2017). An Efficient One-Pot Synthesis of Benzo[6][12]Thiazines, Benzo[6]Thiazoles and Benzo[5][6]Thiazepines. Current Organic Synthesis, 14(4), 604-611. [Link]

  • St. Laurent, D. R., & Kadow, J. F. (2023). A Bioinspired Synthesis of 1,4-Benzothiazines by Selective Addition of Sulfur Nucleophiles to ortho-Quinones. The Journal of Organic Chemistry, 88(4), 2136-2140. [Link]

  • Teli, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 162-211. [Link]

  • Islam, A., et al. (2018). Polyethylene Glycol (PEG-200): An Efficient, Green and Biocompatible Reaction Medium for the Metal-Free Synthesis of Functionalized 1,4-Benzothiazines. ChemistrySelect, 3(4), 1332-1336. [Link]

  • Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[6][12]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136. [Link]

  • Dutta, U., et al. (2020). Three-Component Synthesis of Fluorescent 1,4-Benzothiazin-2-ones Through Thiol-Free Iodine-Catalyzed Cyclization. The Journal of Organic Chemistry, 85(22), 14755-14765. [Link]

  • Kumar, A., & Kumar, S. (2022). One-Pot Domino Reaction: Direct Access to Polysubstituted 1,4-Benzothiazine 1,1-Dioxide via Water–Gas Shift Reaction Utilizing DMF/H₂O. The Journal of Organic Chemistry, 88(1), 479-489. [Link]

  • Zhang, L., & Zhang, S. (2020). Three-component synthesis of 1,4-benzothiazines via iodide-catalyzed aerobic C–H sulfuration with elemental sulfur. Organic & Biomolecular Chemistry, 18(17), 3234-3238. [Link]

  • Kumar, A., & Kumar, S. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Chemistry, 22(23), 2266-2286. [Link]

  • Jahnavi, G., et al. (2024). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia, 54(4), 768-782. [Link]

  • d'Ischia, M., et al. (2020). Synthetic route to 3- substituted 1,4-benzothiazines. Dyes and Pigments, 173, 107936. [Link]

  • Amin, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Recent Patents on Anti-Cancer Drug Discovery, 19. [Link]

  • Lugovik, K. I., & Tsurkan, A. A. (1969). A study of the synthesis and some reactions of 3-phenyl-1,4-benzothiazines. Chemistry of Heterocyclic Compounds, 5(4), 494-497. [Link]

  • Wang, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Journal of Chemistry, 2019, 8596753. [Link]

Sources

Method

Application Notes and Protocols for Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate in Drug Design

Introduction: The 1,4-Benzothiazine Scaffold as a Privileged Motif in Medicinal Chemistry The 1,4-benzothiazine core is a heterocyclic motif of significant interest in the field of drug discovery.[1][2] This scaffold, st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Benzothiazine Scaffold as a Privileged Motif in Medicinal Chemistry

The 1,4-benzothiazine core is a heterocyclic motif of significant interest in the field of drug discovery.[1][2] This scaffold, structurally related to the phenothiazines known for their neuroleptic activity, possesses a unique three-dimensional structure due to a fold along the nitrogen-sulfur axis, which contributes to its diverse pharmacological profile.[1] Derivatives of 1,4-benzothiazine have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, antihypertensive, and neuroprotective effects.[2][3] This versatility makes the 1,4-benzothiazine ring system a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.

This document provides a detailed guide for researchers on the application of a specific derivative, methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate , in modern drug design. We will explore its synthesis, potential therapeutic applications, and detailed protocols for its evaluation. The presence of the methyl ester at the 6-position offers a versatile chemical handle for further molecular exploration and optimization, making it an attractive starting point for lead generation.

PART 1: Synthesis and Characterization

The synthesis of methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be achieved through a multi-step process, beginning with commercially available starting materials. The general strategy involves the construction of the benzothiazine ring system, a common objective in heterocyclic chemistry.

Protocol 1: Synthesis of Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

This protocol outlines a plausible synthetic route. Researchers should note that optimization of reaction conditions may be necessary.

Workflow for Synthesis

A Methyl 4-amino-3-mercaptobenzoate C S-Alkylation A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Chloroethanol B->C D Methyl 4-amino-3-((2-hydroxyethyl)thio)benzoate C->D E Intramolecular Cyclization D->E Acid catalyst (e.g., PPA) Heat F Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate E->F

Caption: Synthetic workflow for the target compound.

Materials:

  • Methyl 4-amino-3-mercaptobenzoate

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • S-Alkylation:

    • To a solution of methyl 4-amino-3-mercaptobenzoate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude methyl 4-amino-3-((2-hydroxyethyl)thio)benzoate.

  • Intramolecular Cyclization:

    • Add the crude intermediate from the previous step to polyphosphoric acid (PPA).

    • Heat the mixture to 120-140°C with stirring for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR.

PART 2: Potential Therapeutic Applications and Drug Design Strategies

The diverse biological activities of 1,4-benzothiazines suggest several potential therapeutic avenues for methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.[3]

Hypothesized Therapeutic Targets:
  • Anticancer Agent: Many benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines.[2] The presented scaffold could be explored for its potential to inhibit cancer cell proliferation, induce apoptosis, or interfere with signaling pathways crucial for tumor growth. The ester functionality could be a key interaction point with target proteins or a site for prodrug design.

  • Anti-inflammatory Agent: The anti-inflammatory properties of this class of compounds are well-documented.[2][4] The target molecule could potentially inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.

  • Calcium Channel Blocker: Certain 1,4-benzothiazine derivatives act as calcium channel antagonists, similar to the drug diltiazem.[5][6] This suggests a potential application in cardiovascular diseases such as hypertension and arrhythmia.[7]

Drug Design and Lead Optimization Strategy:

The core scaffold of methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is an excellent starting point for a lead optimization campaign.

Lead Optimization Workflow

A Methyl 3,4-dihydro-2H-1,4- benzothiazine-6-carboxylate (Initial Hit) B SAR Studies A->B C Modification of Ester (R1) B->C Design Analogs D N-Substitution (R2) B->D Design Analogs E Aromatic Ring Substitution (R3) B->E Design Analogs F Bioisosteric Replacement B->F Design Analogs G In Vitro Screening (Potency, Selectivity) C->G D->G E->G F->G G->B Feedback H ADME/Tox Profiling G->H Promising Analogs H->B Feedback I In Vivo Efficacy Studies H->I J Lead Candidate I->J

Caption: A typical lead optimization workflow.

Key Optimization Strategies:

  • Ester Modification: The methyl ester at the 6-position is a prime site for modification.

    • Hydrolysis: Conversion to the corresponding carboxylic acid can introduce a charge and alter solubility and binding interactions.

    • Amidation: Reaction with a diverse library of amines can generate a series of amides, exploring different steric and electronic properties and potentially improving metabolic stability.

  • N-Acylation/Alkylation: The secondary amine in the dihydrothiazine ring can be readily acylated or alkylated to introduce various substituents, which can significantly impact biological activity.

  • Bioisosteric Replacement: To improve pharmacokinetic properties or enhance target binding, bioisosteric replacement strategies are crucial.[8][9][10]

    • The ester group could be replaced with bioisosteres such as tetrazoles or oxadiazoles to modulate acidity and metabolic stability.[9]

    • The sulfur atom in the ring could be oxidized to a sulfoxide or sulfone, altering the geometry and electronic properties of the molecule.

PART 3: In Vitro Evaluation Protocols

The following protocols are designed to assess the potential therapeutic activities of methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate and its analogs.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.[11]

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Anti-inflammatory Activity (DPPH Radical Scavenging Assay)

This assay is used to determine the antioxidant potential of a compound, which is often correlated with anti-inflammatory activity.[12]

Materials:

  • Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (dissolved in methanol)

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol is also measured.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is then determined.

PART 4: Data Presentation

Quantitative data from structure-activity relationship (SAR) studies should be presented in a clear, tabular format to facilitate analysis.

Table 1: Hypothetical SAR Data for Analogs of Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Compound IDR1 (at C6)R2 (at N4)A549 IC₅₀ (µM)DPPH Scavenging IC₅₀ (µM)
Lead-01 -COOCH₃-H15.225.8
Analogue-01a -COOH-H10.518.3
Analogue-01b -CONHCH₂Ph-H8.722.1
Analogue-02a -COOCH₃-COCH₃22.435.6
Analogue-02b -COOCH₃-CH₂CH₃12.120.4

Conclusion

Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate represents a promising starting point for the development of novel therapeutic agents. Its versatile synthesis and the presence of a modifiable ester group provide a solid foundation for extensive medicinal chemistry efforts. The protocols and strategies outlined in this document offer a comprehensive framework for researchers to explore the full potential of this and related 1,4-benzothiazine derivatives in drug discovery.

References

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. Available from: [Link]

  • Campiani, G., et al. (1995). Pyrrolo[2,1-c][4][13]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity. Journal of Medicinal Chemistry, 38(22), 4393-4406. Available from: [Link]

  • Dernovšek, J., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics, 13(8), 1283. Available from: [Link]

  • Ciccone, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. Available from: [Link]

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 5(12), 1061-1073. Available from: [Link]

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061–1073. Available from: [Link]

  • Campiani, G., et al. (1995). Pyrrolo[2,1-c][4][13]benzothiazines: Synthesis, Structure-Activity Relationships, Molecular Modeling Studies, and Cardiovascular Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Gupta, V., & Gupta, A. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available from: [Link]

  • Kumar, A., et al. (2020). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Synthesis, 17(5), 332-353. Available from: [Link]

  • Various Authors. (n.d.). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Bryzgalov, A. O., et al. (2021). Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects. American Journal of Biomedical Science & Research, 13(4). Available from: [Link]

  • Sharma, P. K. (2018). A review on the pharmacological significance of 1, 4-benzothiazine derivatives. Journal of Emerging Technologies and Innovative Research (JETIR), 5(10), 635-641. Available from: [Link]

  • Kajino, M., et al. (1991). Synthesis and Biological Activities of New 1,4-benzothiazine Derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2888-2895. Available from: [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available from: [Link]

  • Junka, A., et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Molecules, 25(15), 3491. Available from: [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Available from: [Link]

  • Lombardino, J. G. (1974). Synthesis of 3,4-Dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylic Acid-1,1-dioxide (Hydrolysis in Aqueous Medium). Journal of Organic Chemistry, 39(13), 1955-1956. Available from: [Link]

  • Asif, M. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1067. Available from: [Link]

  • Singh, P., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 336-350. Available from: [Link]

  • Kónya, K., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1168-1176. Available from: [Link]

  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE, 21(1), e0337639. Available from: [Link]

  • de Vasconcelos, S. N., & de Oliveira, A. A. (2019). Chapter - Bioisosteric Replacements in Drug Design. In Frontiers in Clinical Drug Research-Anti-Infectives (Vol. 5, pp. 3-45). Bentham Science Publishers. Available from: [Link]

  • Junka, A., et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Molecules, 25(15), 3491. Available from: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. Available from: [Link]

  • Gaikwad, N. D., et al. (2017). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. International Journal of Pharmaceutical Sciences and Research, 8(11), 4536-4547. Available from: [Link]

  • Asif, M. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules (Basel, Switzerland), 21(8), 1067. Available from: [Link]

  • Ukrortech, N. (2019). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Symmetry, 11(11), 1362. Available from: [Link]

  • d'Ischia, M., et al. (2013). Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality. Accounts of Chemical Research, 46(3), 546-555. Available from: [Link]

Sources

Application

Advanced Derivatization Strategies for the 1,4-Benzothiazine Core: A Comprehensive Application Guide

Introduction and Pharmacological Relevance The 1,4-benzothiazine core is a privileged heterocyclic scaffold, recognized as the foundational pharmacophore for numerous bioactive compounds, including antipsychotic phenothi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Relevance

The 1,4-benzothiazine core is a privileged heterocyclic scaffold, recognized as the foundational pharmacophore for numerous bioactive compounds, including antipsychotic phenothiazines, anti-inflammatory agents, and anticancer therapeutics[1]. Derivatization of this core is a critical step in drug discovery, allowing researchers to finely tune pharmacokinetic properties, enhance target binding affinity, and modulate cellular pathway regulation[1]. This application note details robust, field-proven methodologies for the targeted functionalization of the 1,4-benzothiazine system, specifically focusing on N-alkylation, C-alkylation, and S-oxidation.

Mechanistic Pathways for Core Functionalization

N-Alkylation (Position 4)

The secondary amine within the 3,4-dihydro-2H-1,4-benzothiazine ring exhibits moderate nucleophilicity. Direct alkylation often suffers from poor yields due to competing side reactions or insolubility of the base. Implementing Phase-Transfer Catalysis (PTC) using tetra-n-butylammonium bromide (TBAB) in the presence of a mild base (e.g., K₂CO₃) in dimethylformamide (DMF) overcomes these barriers. The PTC shuttles the carbonate ion into the organic microenvironment, facilitating efficient deprotonation of the N-H bond and subsequent nucleophilic attack on the alkyl halide.

C-Alkylation (Position 2)

The methylene protons at the C-2 position are rendered acidic by the adjacent electron-withdrawing sulfur atom and, in the case of benzothiazin-3-ones, the carbonyl group. Deprotonation requires stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)[2]. The resulting stabilized carbanion readily undergoes C-alkylation when treated with electrophiles like alkyl halides, allowing for the introduction of diverse aliphatic or aromatic side chains[3].

S-Oxidation (Position 1)

Oxidation of the core sulfur atom to a sulfoxide or sulfone (1,1-dioxide) drastically alters the electronic landscape and 3D conformation of the molecule. This is typically achieved using 30% hydrogen peroxide (H₂O₂) in glacial acetic acid[2][4]. The acetic acid acts as both a solvent and a reactant, forming peracetic acid in situ, which serves as the active, highly efficient oxygen-transfer agent[4].

Derivatization Workflow

G Core 1,4-Benzothiazine Core N_Alk N-Alkylation (Position 4) Base + R-X + PTC Core->N_Alk K2CO3, TBAB C_Alk C-Alkylation (Position 2) Strong Base + Electrophile Core->C_Alk NaH / t-BuOK S_Ox S-Oxidation (Position 1) H2O2 / AcOH Core->S_Ox Oxidation Screen Pharmacological Screening (e.g., Anticancer, Antimicrobial) N_Alk->Screen C_Alk->Screen S_Ox->Screen

Logical workflow of 1,4-benzothiazine core derivatization and downstream screening.

Quantitative Summary of Reaction Parameters

To guide experimental design, the following table summarizes the optimized conditions for various derivatization strategies based on recent synthetic literature[2][4].

Derivatization TypeTarget PositionReagents & CatalystsSolventTemp (°C)Typical Yield (%)
N-Alkylation N-4Alkyl halide, K₂CO₃, TBABDMF80 - 10065 - 95
C-Alkylation C-2Alkyl halide, NaH or t-BuOKDMF or THF0 to RT70 - 90
S-Oxidation S-130% H₂O₂, Glacial AcOHAcetic Acid40 - 6085 - 99

Experimental Protocols

Protocol 1: N-Alkylation via Phase-Transfer Catalysis (PTC)

Objective: To synthesize N-alkylated 1,4-benzothiazine derivatives with high regioselectivity and yield.

Rationale: Utilizing solid-liquid phase-transfer catalysis prevents the hydrolysis of the alkylating agent and significantly accelerates the reaction rate compared to standard biphasic systems.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of the 1,4-benzothiazine derivative in anhydrous DMF (approx. 10 mL/mmol).

  • Base Addition: Add 2.0 equivalents of finely powdered anhydrous potassium carbonate (K₂CO₃). Causality: Finely powdered base increases the surface area for the solid-liquid PTC interaction, driving the equilibrium toward N-deprotonation.

  • Catalyst Introduction: Add 0.1 equivalents of tetra-n-butylammonium bromide (TBAB). Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.

  • Electrophile Addition: Dropwise, add 1.3 equivalents of the desired alkyl halide (e.g., benzyl bromide or an aliphatic chain).

  • Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction via TLC (typically 2-4 hours). Self-Validation: The disappearance of the N-H stretch (~3300 cm⁻¹) in an FT-IR aliquot or a distinct R_f shift on TLC confirms reaction completion.

  • Workup: Cool to room temperature and pour the mixture into crushed ice/water. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography or recrystallization.

Protocol 2: Synthesis of 1,4-Benzothiazine-1,1-dioxides (S-Oxidation)

Objective: To selectively oxidize the thiazine sulfur to a sulfone without affecting the nitrogen or carbon framework.

Rationale: Glacial acetic acid reacts with hydrogen peroxide to form peracetic acid in situ. This intermediate is a highly selective and potent oxidizing agent that cleanly converts sulfides to sulfones without over-oxidizing sensitive amine functionalities[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of the N-alkylated 1,4-benzothiazine in glacial acetic acid (5 mL/mmol) in a flask equipped with a magnetic stirrer.

  • Oxidant Addition: Cool the solution to 0 °C using an ice bath. Slowly add 3.0 to 5.0 equivalents of 30% aqueous hydrogen peroxide (H₂O₂) dropwise. Causality: Dropwise addition controls the exothermic formation of peracetic acid and prevents thermal degradation of the substrate[4].

  • Reaction Execution: Remove the ice bath and gradually warm the reaction to 40 °C. Stir for 4-6 hours. Self-Validation: TLC monitoring (using a polar eluent system) will show the formation of a highly polar spot corresponding to the sulfone.

  • Workup: Pour the reaction mixture slowly into ice-cold water (50 mL/mmol). The 1,1-dioxide product typically precipitates as a solid. Causality: The high aqueous solubility of acetic acid and unreacted H₂O₂ ensures they remain in the filtrate, driving the precipitation of the hydrophobic sulfone product.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to neutralize residual acid, and dry in a vacuum desiccator.

References

  • Title: (PDF)
  • Source: imist.
  • Source: cdnsciencepub.
  • Title: A New Synthesis of 4 H -1,4-Benzothiazine Derivatives Based on Ring Closure of EWG-Stabilized (2-Isocyanophenylthio)
  • Source: tandfonline.

Sources

Method

in vitro screening assays for novel benzothiazine molecules

Title: Application Note: In Vitro Screening Workflows for Novel Benzothiazine Derivatives Executive Summary Benzothiazines (encompassing both 1,2- and 1,4-isomers) represent a highly versatile class of nitrogen- and sulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: In Vitro Screening Workflows for Novel Benzothiazine Derivatives

Executive Summary

Benzothiazines (encompassing both 1,2- and 1,4-isomers) represent a highly versatile class of nitrogen- and sulfur-containing heterocyclic scaffolds in medicinal chemistry[1]. Known for their broad pharmacological spectrum—ranging from potent cyclooxygenase (COX) inhibition to anticancer and antimicrobial activities—these molecules require rigorous, well-designed in vitro screening cascades to establish accurate structure-activity relationships (SAR)[2][3]. This application note provides comprehensive, self-validating protocols for the primary screening of benzothiazine derivatives, focusing specifically on COX-2 selectivity profiling and colorectal cancer (HT-29) cytotoxicity.

Mechanistic Rationale & Target Selection

The biological activity of benzothiazines is heavily dictated by their isomeric structure and functional group substitutions:

  • 1,2-Benzothiazine 1,1-dioxides: The presence of a sulfonyl group within the thiazine ring mimics the binding conformation required for the COX-2 active site, making them premier candidates for non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam and piroxicam[3][4]. The primary goal in screening these derivatives is achieving a high COX-2/COX-1 selectivity index to minimize gastrointestinal ulceration[5].

  • 1,4-Benzothiazines: These derivatives exhibit a unique fold along the nitrogen-sulfur axis, conferring structural specificity that interacts with various targets. This includes aldose reductase in diabetic complications, and apoptotic pathways (such as caspase-3/8) in colorectal cancer cells[1][6][7].

MOA BZT Benzothiazine Scaffold COX2 COX-2 Enzyme BZT->COX2 1,2-Benzothiazines AR Aldose Reductase BZT->AR 1,4-Benzothiazines CANCER Caspase-3/8 & IL-6 BZT->CANCER 1,4-Benzothiazines INFLAM Reduced Inflammation (High Selectivity Index) COX2->INFLAM DIAB Reduced Diabetic Complications AR->DIAB APOP Colorectal Cancer Apoptosis (HT-29) CANCER->APOP

Pharmacological pathways modulated by 1,2- and 1,4-benzothiazine scaffolds.

Quantitative Data Summary: Benchmark Activity Targets

To establish a baseline for novel compound screening, Table 1 summarizes the expected in vitro performance of benchmark benzothiazine derivatives based on recent literature[3][6][7].

Compound ClassTarget / AssayReference StandardExpected IC50 / GI50Key Structural Feature for Potency
1,2-Benzothiazine 1,1-dioxidesCOX-2 InhibitionMeloxicam0.4 - 1.5 µMOrtho-methoxyphenyl or arylpiperazine substitution[3]
1,2-Benzothiazine 1,1-dioxidesCOX-1 InhibitionMeloxicam> 5.0 µM (Target)Bulky substituents to exploit COX-2 side pocket[5]
1,4-BenzothiazinesHT-29 Cytotoxicity5-Fluorouracil< 10.0 µMFluorinated or specific carboxamide derivatives[7]
1,4-BenzothiazinesAldose ReductaseSorbinil0.1 - 2.0 µMAcetic acid moieties at N-4 position[6]

Experimental Protocols

Self-Validating System Note: All assays described below must include a vehicle control (100% enzyme/cell activity) and a positive inhibition control (0% activity, typically a lethal dose of a reference drug or heat-inactivated enzyme). Assay robustness is validated internally by calculating the Z'-factor for each microplate; only plates yielding a Z' > 0.5 are considered statistically reliable for hit identification.

Protocol A: Colorimetric COX-1/COX-2 Selectivity Assay

Causality & Principle: This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to PGG2, which is subsequently reduced to PGH2. This reduction is coupled to the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). Oxidized TMPD yields a distinct blue color measurable at 590 nm. Rationale: This direct colorimetric readout avoids the complexities and high costs of downstream prostaglandin EIA quantification, providing real-time kinetic data that is highly scalable for benzothiazine library screening[5].

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (Substrate).

  • TMPD (Colorimetric co-substrate).

  • Assay Buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).

  • Meloxicam (Reference standard).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve novel 1,2-benzothiazine derivatives in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in assay buffer to achieve final well concentrations ranging from 0.01 µM to 100 µM. Critical: Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well clear-bottom plate, combine 150 µL of Assay Buffer, 10 µL of heme, 10 µL of the target enzyme (COX-1 or COX-2), and 10 µL of the test benzothiazine compound.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes. Rationale: This allows sufficient time for time-dependent, slow-binding inhibitors (a common kinetic profile among sulfonyl-containing benzothiazines) to equilibrate with the enzyme's active site[5].

  • Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to all wells simultaneously using a multichannel pipette.

  • Readout: Immediately transfer the plate to a microplate reader and monitor the absorbance at 590 nm kinetically for 5 minutes.

  • Data Analysis: Calculate the initial velocity (slope of the linear portion of the absorbance curve). Determine the IC50 using non-linear regression. Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). An SI > 1 indicates favorable COX-2 selectivity.

Protocol B: Anticancer Cytotoxicity Screening (SRB Assay on HT-29 Cells)

Causality & Principle: For evaluating 1,4-benzothiazines against colorectal cancer (HT-29), the Sulforhodamine B (SRB) assay is strongly preferred over the traditional MTT assay. SRB binds stoichiometrically to basic amino acid residues in proteins under mild acidic conditions. Rationale: HT-29 cells are highly metabolically active; MTT readouts can be confounded by metabolic shifts induced by the drug without actual cell death. SRB provides a readout strictly proportional to total cellular protein mass (i.e., cell number), eliminating metabolic false positives[7].

Materials:

  • HT-29 Human Colorectal Adenocarcinoma cell line.

  • McCoy's 5A Medium supplemented with 10% FBS.

  • 10% Trichloroacetic acid (TCA).

  • 0.4% (w/v) SRB solution in 1% acetic acid.

  • 10 mM Tris base solution (unbuffered).

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells at a density of 5,000 cells/well in 100 µL of complete medium in a 96-well tissue culture plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and exponential growth phase entry.

  • Compound Treatment: Add 100 µL of media containing serially diluted 1,4-benzothiazine derivatives (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (5-Fluorouracil). Incubate for 48 hours.

  • Cell Fixation: Without removing the culture media, gently add 50 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour. Rationale:In situ fixation prevents the loss of apoptotic cells that may detach during washing steps, ensuring accurate quantification of surviving biomass.

  • Washing & Staining: Wash the plates 4 times with slow-running tap water and air-dry. Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Solubilization & Readout: Add 100 µL of 10 mM Tris base to each well. Shake the plate on a gyratory shaker for 10 minutes to solubilize the protein-bound dye. Measure absorbance at 515 nm.

  • Data Analysis: Calculate the percentage of cell growth relative to the vehicle control. Determine the GI50 (concentration required for 50% growth inhibition) using standard curve-fitting software.

Workflow CompPrep Compound Preparation (DMSO Stock) Target Target Incubation (Enzyme/Cell Line) CompPrep->Target Fix Fixation/Reaction Initiation Target->Fix Readout Assay Readout (Colorimetric) Fix->Readout

Standardized in vitro screening workflow for benzothiazine derivatives.

Conclusion

The successful characterization of novel benzothiazine molecules relies on selecting the appropriate isomer-target pairing and utilizing robust, artifact-free screening assays. By employing direct colorimetric readouts for COX-2 and protein-stoichiometric stains (SRB) for cytotoxicity, researchers can generate high-fidelity SAR data to drive lead optimization and therapeutic development.

References

  • Mora, S., et al. "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface, 2017.[Link]

  • "A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds." Bentham Science Publishers, 2022.[Link]

  • "Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts." National Center for Biotechnology Information (PMC), 2020.[Link]

  • "Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells." Taylor & Francis Online, 2017.[Link]

  • "Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives." MDPI, 2025.[Link]

  • "Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study." Taylor & Francis Online, 2017.[Link]

  • "Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes." Semantic Scholar, 2024. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Resolution in HPLC Separation of Benzothiazine Isomers

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of benzothiazine isomers. This guide is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of benzothiazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during method development and routine analysis. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols to enhance the resolution and robustness of your separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution between my benzothiazine isomers?

A1: Poor resolution in the separation of benzothiazine isomers typically stems from one or a combination of the following factors:

  • Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for the subtle structural differences between the isomers. Standard C18 columns may not always be optimal.

  • Suboptimal Mobile Phase Composition: The type of organic modifier, its proportion in the mobile phase, and the mobile phase pH can significantly impact selectivity and resolution.

  • Peak Tailing: Secondary interactions between the basic nitrogen atoms in the benzothiazine structure and residual silanols on the silica-based stationary phase can lead to peak tailing, which compromises resolution.

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.

Q2: My peaks are tailing. What is the quickest way to address this?

A2: The most direct approach to mitigate peak tailing for basic compounds like benzothiazines is to add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol groups on the stationary phase, reducing their interaction with your analytes and thereby improving peak shape.

Q3: Should I use isocratic or gradient elution for separating benzothiazine isomers?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample and the similarity of the isomers. For closely eluting isomers, an isocratic method often provides better resolution and reproducibility once optimized. However, if your sample contains a mixture of isomers with significantly different retention times or if you are also analyzing for impurities, a gradient elution may be necessary to achieve a reasonable analysis time while maintaining good separation.

Q4: What role does temperature play in the separation of benzothiazine isomers?

A4: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects column efficiency and selectivity. Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer. However, the effect is compound-dependent, and it is an important parameter to optimize during method development.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor resolution in the HPLC separation of benzothiazine isomers.

Problem 1: Co-elution or Insufficient Separation of Isomer Peaks (Rs < 1.5)

The primary goal of the separation is to achieve baseline resolution (Rs ≥ 1.5) between the critical isomer pairs. If you are observing co-elution or a resolution value below this threshold, follow this troubleshooting workflow.

digraph "Troubleshooting_Poor_Resolution" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Poor Resolution (Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mobile_phase [label="Step 1: Optimize Mobile Phase", fillcolor="#FBBC05"]; column_chem [label="Step 2: Evaluate Column Chemistry", fillcolor="#FBBC05"]; temp_flow [label="Step 3: Adjust Temperature & Flow Rate", fillcolor="#FBBC05"]; chiral_sep [label="Consider Chiral Separation (if applicable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution [label="Achieve Baseline Resolution (Rs >= 1.5)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> mobile_phase; mobile_phase -> column_chem [label="If resolution is still poor"]; column_chem -> temp_flow [label="If resolution is still poor"]; temp_flow -> chiral_sep [label="If isomers are enantiomers"]; mobile_phase -> solution [label="If successful"]; column_chem -> solution [label="If successful"]; temp_flow -> solution [label="If successful"]; chiral_sep -> solution [label="If successful"]; }

Workflow for troubleshooting poor resolution.

The mobile phase is often the most influential factor in achieving selectivity for isomers.

  • Causality: The composition of the mobile phase dictates the partitioning of the analytes between the stationary and mobile phases. For ionizable compounds like benzothiazines, the pH of the mobile phase is critical as it controls the degree of ionization of the analytes, which in turn affects their retention and selectivity. The organic modifier influences the hydrophobic interactions.

  • Protocol: Systematic Mobile Phase Screening

    • pH Adjustment:

      • Prepare a series of mobile phase buffers with pH values ranging from 3.0 to 7.0. A common starting point for benzothiazines is a phosphate or acetate buffer.

      • Begin with a mobile phase composition of 65:35 (v/v) aqueous buffer to acetonitrile.

      • Inject your isomer mixture at each pH and observe the changes in retention time and selectivity.

    • Organic Modifier Evaluation:

      • If acetonitrile does not provide adequate separation, substitute it with methanol. Methanol has different solvent properties and can alter the selectivity between isomers.

      • Test different ratios of the organic modifier to the aqueous buffer (e.g., 70:30, 60:40, 50:50).

    • Use of Additives for Peak Shape Improvement:

      • If peak tailing is observed, add 0.1% triethylamine (TEA) to the mobile phase. This will help to mask the residual silanol groups on the stationary phase.

Mobile Phase ParameterEffect on SeparationRecommended Starting Conditions
pH Affects the ionization and retention of basic benzothiazines.pH 3.0 adjusted with orthophosphoric acid.
Organic Modifier Influences selectivity. Acetonitrile and methanol are common choices.Acetonitrile/Buffer (35:65 v/v).
Additive (e.g., TEA) Improves peak shape by reducing silanol interactions.0.1% Triethylamine in the mobile phase.

If mobile phase optimization is insufficient, the stationary phase may not be suitable for the separation.

  • Causality: The chemical nature of the stationary phase governs the primary interaction mechanism with the analytes. While C18 columns rely mainly on hydrophobic interactions, other stationary phases can offer alternative separation mechanisms such as pi-pi interactions or shape selectivity, which can be beneficial for separating isomers.

  • Protocol: Column Selection Strategy

    • Standard Reversed-Phase:

      • Begin with a high-quality, end-capped C18 or C8 column. These are versatile and widely available. A monolithic RP-18 column can also be a good option for fast separations.

    • Phenyl Stationary Phase:

      • If the isomers have aromatic rings, a phenyl-based stationary phase can provide enhanced selectivity through pi-pi interactions between the phenyl groups on the stationary phase and the aromatic rings of the benzothiazine isomers.

    • Chiral Stationary Phases (for Enantiomers):

      • If your benzothiazine isomers are enantiomers, a chiral stationary phase (CSP) is necessary for their separation. Cellulose-based CSPs, such as Chiralcel OD, have been shown to be effective for the chiral resolution of benzothiazine derivatives.

These parameters can be fine-tuned to improve efficiency and resolution.

  • Causality: Increasing the temperature reduces the mobile phase viscosity, which can lead to sharper peaks and improved resolution. The flow rate affects the time the analytes spend interacting with the stationary phase and thus can influence separation.

  • Protocol: Fine-Tuning a Separation

    • Temperature Optimization:

      • Set the column oven to 30°C and perform an injection.

      • Increase the temperature in increments of 5°C (e.g., 35°C, 40°C, 45°C, 50°C) and repeat the injection.

      • Evaluate the chromatograms for changes in resolution and peak shape.

    • Flow Rate Adjustment:

      • Start with a standard flow rate of 1.0 mL/min.

      • If peaks are broad, try reducing the flow rate to 0.8 mL/min to allow for more interaction with the stationary phase.

      • Conversely, if the analysis time is too long and resolution is adequate, the flow rate can be increased cautiously.

Problem 2: Peak Tailing of Benzothiazine Isomers

Peak tailing is a common issue for basic compounds and can significantly degrade resolution.

digraph "Troubleshooting_Peak_Tailing" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Step 1: Verify Mobile Phase pH", fillcolor="#FBBC05"]; add_amine [label="Step 2: Add Amine Modifier", fillcolor="#FBBC05"]; check_column [label="Step 3: Check Column Health", fillcolor="#FBBC05"]; sample_solvent [label="Step 4: Evaluate Sample Solvent", fillcolor="#FBBC05"]; solution [label="Symmetrical Peaks Achieved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_ph; check_ph -> add_amine [label="If tailing persists"]; add_amine -> check_column [label="If tailing persists"]; check_column -> sample_solvent [label="If tailing persists"]; check_ph -> solution [label="If successful"]; add_amine -> solution [label="If successful"]; check_column -> solution [label="If successful"]; sample_solvent -> solution [label="If successful"]; }

Workflow for troubleshooting peak tailing.
  • Causality: Peak tailing for basic compounds like benzothiazines is often caused by secondary ionic interactions between the protonated analyte and deprotonated (ionized) residual silanol groups on the silica-based stationary phase. These strong interactions lead to a portion of the analyte molecules being retained longer, resulting in a "tail" on the peak.

  • Protocol: Systematic Elimination of Peak Tailing

    • Mobile Phase pH Control: Ensure the mobile phase pH is at least 2 pH units below the pKa of the benzothiazine analytes. This will keep the analytes fully protonated and the silanol groups largely non-ionized, minimizing ionic interactions.

    • Addition of an Amine Modifier: As mentioned in the FAQs, adding a small amount of an amine like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can effectively mask the active silanol sites.

    • Column Health Check:

      • Aged or contaminated columns can exhibit increased peak tailing. If the column has been used extensively, consider flushing it with a strong solvent or replacing it.

      • Using a guard column can help protect the analytical column from strongly retained sample components that might cause peak tailing.

    • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing. Whenever possible, dissolve the sample in the initial mobile phase.

References

  • Sastry, M. K., Chakrabarti, P. K., Nanda, R. K., & Naik, S. R. (n.d.). An Improved Method for Separation of Diltiazem and Related Substances by HPLC. Hindustan Antibiotics Research Centre.
  • Blaschke, G., & Kraft, H. P. (1978). Enantiomers of benzothiadiazine diuretics by direct chromatographic resolution of the racemic drugs. Arzneimittel-Forschung, 28(9), 1627-1629. [Link]

  • Quaglia, M. G., Donati, E., Fanali, S., Bossù, E., Montinaro, A., & Buiarelli, F. (2005). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 695–701.

Reference Data & Comparative Studies

Validation

A Guide to the Spectral Characterization of Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals The accurate interpretation of spectroscopic data—spanning Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate interpretation of spectroscopic data—spanning Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—is a critical step in confirming molecular identity, assessing purity, and ensuring the reproducibility of synthetic protocols. This guide explains the causal relationships between molecular structure and spectral output, offering a self-validating framework for researchers working with this class of compounds.

Predicted Spectral Data for Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Chemical Structure:

Molecular Formula: C₁₀H₁₁NO₂S[3] CAS Number: 226259-30-9[3]

Based on the analysis of spectral data from analogous benzothiazine derivatives, the following represents the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for the target molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons, the two methylene groups of the dihydrothiazine ring, the methyl ester group, and the amine proton.

  • Aromatic Protons (3H): The protons on the benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. Their specific chemical shifts and coupling patterns will be influenced by the positions of the sulfur, nitrogen, and carboxylate substituents.

  • Methylene Protons (S-CH₂ and N-CH₂) (4H): The two methylene groups in the heterocyclic ring will likely appear as two distinct triplets or multiplets in the region of δ 3.0-4.5 ppm. The protons adjacent to the sulfur (S-CH₂) would typically be more deshielded than those adjacent to the nitrogen (N-CH₂).

  • Methyl Ester Protons (O-CH₃) (3H): A sharp singlet is expected around δ 3.8-3.9 ppm, characteristic of a methyl ester.

  • Amine Proton (NH) (1H): A broad singlet, the chemical shift of which can be highly variable (δ 3.5-5.0 ppm) and dependent on solvent and concentration. This peak may also exchange with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the δ 110-150 ppm range. The carbon attached to the sulfur and the carbon bearing the carboxylate group will have distinct chemical shifts from the others.

  • Methylene Carbons (S-CH₂ and N-CH₂): These carbons are expected in the aliphatic region, likely between δ 25-55 ppm. The carbon attached to the more electronegative nitrogen atom (N-CH₂) may appear slightly downfield compared to the one attached to sulfur (S-CH₂).

  • Methyl Ester Carbon (O-CH₃): A signal for the methyl carbon of the ester group is anticipated around δ 50-55 ppm.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular weight for C₁₀H₁₁NO₂S is 209.26 g/mol .[3] Therefore, a prominent molecular ion peak (or [M+H]⁺ in the case of ESI) should be observed at m/z 209 (or 210).

  • Key Fragmentation Patterns: Common fragmentation pathways for benzothiazine derivatives involve the cleavage of the heterocyclic ring. Loss of the methyl ester group (-COOCH₃, 59 Da) or the methoxy group (-OCH₃, 31 Da) are also plausible fragmentation patterns.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

  • N-H Stretch: A characteristic absorption band for the secondary amine is expected in the region of 3300-3500 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band for the ester carbonyl group should appear around 1700-1725 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C-O Stretch: An absorption corresponding to the C-O single bond of the ester will likely be present in the 1000-1300 cm⁻¹ region.

  • C-S Stretch: A weaker absorption for the C-S bond may be observed in the fingerprint region (600-800 cm⁻¹).

Comparative Analysis with Structurally Related Analogs

To provide a practical context for the predicted data, we will compare it with the experimental spectral data of two commercially available or well-documented benzothiazine derivatives.

Analog 1: 2H-Benzo[b][4][5]thiazin-3(4H)-one Derivatives

These compounds share the core 3,4-dihydro-2H-1,4-benzothiazine structure but possess a ketone at the 3-position instead of a carboxylate at the 6-position.

Spectral FeatureMethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (Predicted)2H-Benzo[b][4][5]thiazin-3(4H)-one Derivatives (Experimental)[6][7]Rationale for Differences
¹H NMR (Aromatic) δ 6.5-7.5 ppmδ 7.0-8.0 ppmThe electron-withdrawing effect of the amide carbonyl in the analog deshields the aromatic protons more significantly.
**¹H NMR (CH₂) **δ 3.0-4.5 ppm (two signals)δ 3.56 ppm (singlet for S-CH₂)The presence of the C=O at C3 in the analog simplifies the signal for the adjacent methylene group.
¹³C NMR (C=O) δ 165-175 ppm (Ester)δ ~165 ppm (Amide)The chemical shifts are similar, but the electronic environment of an ester versus an amide can cause slight variations.
IR (C=O) ~1700-1725 cm⁻¹ (Ester)~1660-1680 cm⁻¹ (Amide)Amide carbonyls typically absorb at a lower frequency than ester carbonyls due to resonance.
Analog 2: 7-Substituted-4H-1,4-benzothiazine Derivatives

These analogs have a double bond within the thiazine ring, making them aromatic, and different substituents on the benzene ring.[8]

Spectral FeatureMethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (Predicted)7-Substituted-4H-1,4-benzothiazine Derivatives (Experimental)[8]Rationale for Differences
¹H NMR (Ring Protons) Aliphatic CH₂ signals (δ 3.0-4.5 ppm)Vinylic CH signal (δ ~6.0-7.0 ppm)The presence of the C=C double bond in the 4H-1,4-benzothiazine ring results in vinylic proton signals instead of aliphatic methylene signals.
¹³C NMR (Ring Carbons) Aliphatic carbons (δ 25-55 ppm)Vinylic carbons (δ ~100-140 ppm)The sp² hybridized carbons of the double bond in the analog resonate at a much lower field than the sp³ carbons in the dihydro- form.
IR (N-H) ~3300-3500 cm⁻¹~3340-3410 cm⁻¹The N-H stretching frequency is similar, but the electronic environment of the aromatic vs. non-aromatic ring can cause minor shifts.
MS Fragmentation Cleavage of saturated ringRetro-Diels-Alder type fragmentation of the unsaturated ringThe aromaticity of the 4H-1,4-benzothiazine ring leads to different and often more complex fragmentation pathways.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental execution. Below are standardized protocols for obtaining the reference spectra discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer is commonly used.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire data in both positive and negative ion modes to determine the most sensitive ionization mode.

    • Obtain a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to elucidate fragmentation patterns.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl, KBr) or acquire the spectrum in a solution cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the pure solvent.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive spectral characterization of a novel benzothiazine derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison synthesis Synthesis of Methyl 3,4-dihydro-2H-1,4- benzothiazine-6-carboxylate purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI or APCI) purification->ms ir IR Spectroscopy (FTIR) purification->ir interpretation Spectral Interpretation and Structure Elucidation nmr->interpretation ms->interpretation ir->interpretation comparison Comparison with Analogs and Predicted Data interpretation->comparison final_report final_report comparison->final_report Final Report and Reference Data Sheet

Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic characterization of benzothiazine derivatives.

Conclusion

The structural verification of methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate relies on a multi-technique spectroscopic approach. While direct experimental data is not widely published, this guide provides robust predicted spectral data based on the well-established principles of NMR, MS, and IR spectroscopy and by drawing comparisons with structurally related, well-characterized analogs. By understanding the expected spectral features and the influence of structural modifications, researchers can confidently identify this target molecule and its derivatives, ensuring the integrity and progression of their drug discovery and development endeavors.

References

  • SpectraBase. 3,4-Dihydro-3-oxo-2H-1,4-benzothiazine-7-carboxylic acid, N,o-bis-methyl - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Maheshwari, M., et al. (2015). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 23-31. [Link]

  • Ozturk, D., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • Ahmad, S., et al. (2021). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Bioorganic Chemistry, 115, 105244. [Link]

  • Jahnavi, G., Kharche, A. P., & Mahammad, A. (2024). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia, 53(2). [Link]

  • Ozturk, D., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]

  • Khan, A. U., et al. (2011). MASS SPECTRAL STUDIES OF STEROIDAL BENZOTHIAZEPINES. Rasayan Journal of Chemistry, 4(2), 346-350. [Link]

  • IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4). [Link]

  • Bouattour, R., et al. (2016). Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. [Link]

  • Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(3), 285-294. [Link]

  • Wang, Y., et al. (2026). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Molecules, 31(1), 123. [Link]

  • ChemContract Research. (2026). methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. [Link]

  • Manivannan, E., & Chaturvedi, S. C. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(7), 859. [Link]

  • ChemBK. 2H-1,4-Benzothiazine-6-carboxylic acid, 3,4-dihydro-, methyl ester. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed Central. [Link]

  • Al-dujaili, A. H. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(18), 4153. [Link]

  • Barryala, Y., et al. (2012). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o409. [Link]

  • Shemchuk, L. A., et al. (2023). 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione): single-crystal X-ray diffraction study, quantum-chemical calculations and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 295-302. [Link]

  • Kumar, A., & Kumar, R. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Advanced Pharmaceutical Technology & Research, 8(1), 2-9. [Link]

  • PubChem. Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 1,4-Benzothiazines: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals The 1,4-benzothiazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique structural features, including a fold along the nitrogen-sulfur axis, confer a wide spectrum of biological activities, such as antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The development of efficient and versatile synthetic routes to access diverse 1,4-benzothiazine derivatives is therefore a critical endeavor for the advancement of novel therapeutics. This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into their mechanisms, practical considerations, and relative merits to aid researchers in selecting the optimal route for their specific synthetic goals.

Core Synthetic Strategies: An Overview

The synthesis of the 1,4-benzothiazine core primarily revolves around the construction of the six-membered thiazine ring fused to a benzene ring. The most well-established and versatile starting material for this purpose is 2-aminothiophenol (2-ATP).[1][4][5] However, several other innovative approaches have been developed to overcome some of the limitations associated with 2-ATP, such as its susceptibility to oxidation. This guide will delve into the following key synthetic pathways:

  • The Workhorse Route: Synthesis from 2-Aminothiophenol (2-ATP)

  • Alternative Approaches: Bypassing 2-Aminothiophenol

  • Intramolecular Cyclization Strategies: The Smiles Rearrangement

The Workhorse Route: Synthesis from 2-Aminothiophenol (2-ATP)

The reaction of 2-aminothiophenol with various bifunctional electrophiles is the most widely employed strategy for the synthesis of 1,4-benzothiazines. The nucleophilicity of both the amino and thiol groups allows for a range of cyclization reactions.

Condensation with 1,3-Dicarbonyl Compounds

The condensation of 2-ATP with β-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a classical and highly effective method for preparing 2,3-disubstituted-4H-1,4-benzothiazines.[2]

Mechanism: The reaction proceeds through an initial condensation of the amino group of 2-ATP with one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization via the nucleophilic attack of the thiol group on the second carbonyl, and subsequent dehydration to yield the 1,4-benzothiazine ring. In some cases, oxidation of the initially formed dihydrobenzothiazine to the aromatic 1,4-benzothiazine is required.[5]

Causality of Experimental Choices: The choice of catalyst and reaction conditions significantly impacts the reaction efficiency and yield.

  • Catalysts: Both acid and base catalysts can be employed to facilitate the condensation and cyclization steps. More recently, the use of heterogeneous catalysts like basic alumina and biocatalysts such as baker's yeast has gained prominence due to their environmental benefits and ease of separation.[2]

  • Reaction Conditions: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating.[6][7] Solvent-free conditions are also being explored as a green chemistry approach.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 4H-1,4-Benzothiazines [7]

  • A mixture of substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol) as an energy transfer agent is subjected to microwave irradiation for 30 seconds.

  • The β-diketone or β-ketoester (10 mmol) is added to the reaction mixture.

  • The mixture is again exposed to microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and poured into crushed ice.

  • The resulting solid is filtered, washed with 50% ethanol, and recrystallized from ethanol to afford the pure 4H-1,4-benzothiazine.

Workflow Diagram:

G cluster_prep Microwave-Assisted Synthesis start Mix 2-Aminothiophenol, Hydrazine Hydrate, & DMF mw1 Microwave Irradiation (30s) start->mw1 add_dicarbonyl Add 1,3-Dicarbonyl Compound mw1->add_dicarbonyl mw2 Intermittent Microwave Irradiation (3 min) add_dicarbonyl->mw2 workup Workup: Cool, Precipitate in Ice, Filter, Wash, Recrystallize mw2->workup product Pure 4H-1,4-Benzothiazine workup->product

Caption: Microwave-assisted synthesis of 4H-1,4-benzothiazines.

Reaction with α-Halo Ketones and Esters

The reaction of 2-ATP with α-halo ketones or α-halo esters provides a direct route to 3-substituted or 2-substituted-1,4-benzothiazines, respectively.

Mechanism: This reaction typically proceeds via an initial S-alkylation of the thiophenol by the α-halo ketone, followed by intramolecular cyclization through the attack of the amino group on the carbonyl carbon.

Causality of Experimental Choices: The choice of base and solvent is critical in this synthesis. A base is required to deprotonate the thiol, increasing its nucleophilicity for the initial S-alkylation. The solvent should be able to dissolve the reactants and facilitate the reaction, with acetonitrile and ethanol being common choices.[2]

Reaction with Maleic Anhydride

The condensation of 2-aminothiophenol with maleic anhydride leads to the formation of 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid.[2] This derivative serves as a versatile intermediate for further functionalization.

Mechanism: The reaction involves the initial nucleophilic attack of the amino group of 2-ATP on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring. This is followed by an intramolecular cyclization where the thiol group attacks the newly formed carboxylic acid group (or an activated derivative), leading to the formation of the thiazine ring.

Alternative Approaches: Bypassing 2-Aminothiophenol

While the use of 2-ATP is widespread, its instability and the need for multi-step preparations for substituted analogs have driven the development of alternative synthetic strategies.

Synthesis from o-Nitroanilines

This approach involves the reaction of substituted o-nitroanilines with a sulfur source. While not as common as the 2-ATP routes, it offers an alternative for specific substitution patterns.

Ring Expansion of Benzothiazoles

A more recent and innovative approach involves the ring expansion of readily available benzothiazoles to form 1,4-benzothiazines.[4][8] This method provides access to unique substitution patterns that may be difficult to achieve through traditional methods.

Mechanism: The reaction of 1,3-benzothiazolium cations with α-haloketones under basic conditions can lead to a ring expansion to form 1,4-benzothiazines.[8]

Causality of Experimental Choices: The choice of base and reaction conditions (e.g., ultrasonication) can significantly influence the efficiency of the ring expansion. A systematic study has shown that a 5% sodium hydroxide solution provides optimal results for this transformation.[8]

Intramolecular Cyclization Strategies: The Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be employed for the synthesis of 1,4-benzothiazines.[2][9]

Mechanism: This strategy typically involves the formation of an intermediate, such as a 2-(nitrophenylthio)aniline, which then undergoes an intramolecular rearrangement. The amino group of the aniline ring attacks the nitrophenyl ring, displacing the nitro group and leading to the formation of the thiazine ring.

Causality of Experimental Choices: The success of the Smiles rearrangement is highly dependent on the electronic nature of the aromatic rings. The presence of an electron-withdrawing group (like the nitro group) on the ring being attacked is crucial for the reaction to proceed. Microwave irradiation has been shown to be effective in promoting this rearrangement, leading to high yields and short reaction times.[9]

Comparative Analysis of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/ConditionsTypical YieldsAdvantagesDisadvantages
Condensation of 2-ATP with 1,3-Dicarbonyls 2-Aminothiophenol, 1,3-Dicarbonyl compoundsCatalysts (acid, base, biocatalyst), Microwave irradiation, Solvent-free70-95%[2][10]High yields, Versatile for 2,3-disubstitution, Green chemistry options available.2-ATP can be unstable and prone to oxidation.
Reaction of 2-ATP with α-Halo Ketones 2-Aminothiophenol, α-Halo ketonesBase (e.g., KHSO4)[2]Good[2]Direct route to 3-substituted derivatives.Use of lachrymatory α-halo ketones.
Ring Expansion of Benzothiazoles 1,3-Benzothiazolium cations, α-Halo ketonesBase (e.g., 5% NaOH), Ultrasonication[8]Moderate to GoodAccess to unique substitution patterns, Avoids direct use of 2-ATP.Requires preparation of the benzothiazolium salt precursor.
Smiles Rearrangement Halonitrobenzene, 2-AminobenzenethiolsBase, Microwave irradiation[2][9]High (65-92%)[9]High yields, Short reaction times with microwave assistance.Limited by the availability of appropriately substituted starting materials.

Synthetic Pathways Overview:

Caption: Major synthetic routes to 1,4-benzothiazines.

Conclusion and Future Perspectives

The synthesis of 1,4-benzothiazines is a mature field with a rich collection of established methods, primarily centered around the versatile precursor, 2-aminothiophenol. The choice of a particular synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and environmental impact. The emergence of modern techniques such as microwave-assisted synthesis and the use of green catalysts has significantly improved the practicality and sustainability of these methods.

Future research in this area will likely focus on the development of novel, more atom-economical synthetic strategies, the exploration of new catalytic systems, and the application of continuous flow chemistry for the large-scale production of these valuable heterocyclic compounds.[11] The continued innovation in synthetic methodologies will undoubtedly accelerate the discovery of new 1,4-benzothiazine-based drug candidates with improved therapeutic profiles.

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications. [Link]

  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Synthetic Strategies of Benzothiazines: A Mini Review. Mini-Reviews in Organic Chemistry. [Link]

  • Microwave-assisted one-pot synthesis of benzo[b][1][5]oxazin-3(4H)-ones via Smiles rearrangement. ResearchGate. [Link]

  • Facile Synthesis of Bioactive 4H-[1][5]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry. [Link]

  • 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Chemistry. [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts. [Link]

  • Continuous Flow Synthesis of 1,4-Benzothiazines Using Ambivalent Reactivity of (E)-β-Chlorovinyl Ketones: A Point of Reaction Control Enabled by Flow Chemistry. Organic Letters. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][12]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • A Bioinspired Synthesis of 1,4-Benzothiazines by Selective Addition of Sulfur Nucleophiles to ortho-Quinones. The Journal of Organic Chemistry. [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF NEW[1][5]-BENZOTHIAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. Journal of Molecular Structure. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 1,4-Benzothiazine Analogues: A Comparative Guide

The 1,4-benzothiazine nucleus is a highly privileged pharmacophore in medicinal chemistry. Originally recognized as the core structural motif of anti-psychotic phenothiazines, structural minimization and functionalizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-benzothiazine nucleus is a highly privileged pharmacophore in medicinal chemistry. Originally recognized as the core structural motif of anti-psychotic phenothiazines, structural minimization and functionalization of the 1,4-benzothiazine scaffold have decoupled its versatile biological activities from central nervous system (CNS) toxicity[1].

This guide provides an objective, data-driven comparison of 1,4-benzothiazine analogues against standard therapeutic agents across two primary therapeutic domains: Antimicrobial Resistance (Efflux Pump Inhibition) and Cardiovascular Regulation (KATP Channel Activation) .

Pillar 1: Antimicrobial Synergy via NorA Efflux Pump Inhibition

The overexpression of the NorA multidrug efflux pump in Staphylococcus aureus is a primary driver of resistance to fluoroquinolones like ciprofloxacin. While phenothiazines (e.g., chlorpromazine) are known efflux pump inhibitors (EPIs), their clinical utility is limited by severe CNS side effects.

By utilizing a structural minimization strategy, researchers have developed 3-phenyl-1,4-benzothiazine derivatives that lack the dopamine-receptor binding affinity of phenothiazines while exhibiting superior NorA inhibition[2].

SAR Insights & Comparative Efficacy

The structure-activity relationship (SAR) for this class reveals that the benzothiazine moiety is the critical anchor for NorA binding. Substitutions on the C-3 phenyl ring dictate the potency of the inhibitor. Specifically, introducing lipophilic electron-donor groups (such as a 4'-methoxy or 4'-thiomethyl group) significantly enhances the compound's ability to restore ciprofloxacin susceptibility in resistant strains[2].

Table 1: Comparative Efficacy of EPIs in S. aureus (SA-K2378 NorA-overexpressing strain)

Treatment RegimenStructural ClassificationCiprofloxacin MIC (µg/mL)Fold-Reduction in Resistance
Ciprofloxacin (CPX) Alone Fluoroquinolone (Control)16.0N/A
Chlorpromazine + CPX Phenothiazine Progenitor4.04-fold
Reserpine + CPX Standard Reference EPI4.04-fold
Compound 6d + CPX 3-(4'-methoxyphenyl)-1,4-benzothiazine1.016-fold
Compound 15m + CPX 3-(4'-thiomethylphenyl)-1,4-benzothiazine0.532-fold

Data demonstrates that optimized 1,4-benzothiazine analogues (15m) outperform both the progenitor phenothiazine and the industry-standard reserpine[2].

NorA_Inhibition S_aureus S. aureus (NorA Overexpressed) NorA NorA Efflux Pump S_aureus->NorA Expresses Phenothiazine Phenothiazine Scaffold (Toxicity / CNS Effects) Benzothiazine 3-phenyl-1,4-benzothiazine (Minimized Template) Phenothiazine->Benzothiazine Structural Minimization (SAR Optimization) Benzothiazine->NorA Competitive Inhibition Cipro_Out Ciprofloxacin Efflux (Resistance) NorA->Cipro_Out Active Transport Cipro_In Ciprofloxacin Accumulation (Cell Death) Cipro_Out->Cipro_In Pump Blocked

Fig 1. Logical flow of NorA efflux pump inhibition by 1,4-benzothiazine derivatives.

Experimental Protocol: Self-Validating Ethidium Bromide (EtBr) Efflux Assay

To objectively quantify efflux pump inhibition, the EtBr fluorometric assay is utilized. EtBr is a known NorA substrate that fluoresces intensely only when intercalated with intracellular DNA.

Causality & Validation: By pre-loading cells with EtBr in the presence of CCCP (carbonyl cyanide m-chlorophenylhydrazone)—a protonophore that collapses the transmembrane proton gradient—the NorA pump is entirely deactivated. This establishes a baseline of maximum intracellular accumulation (100% inhibition control). When CCCP is washed out, active efflux resumes, and fluorescence drops. A successful 1,4-benzothiazine candidate will prevent this drop, proving its direct mechanistic action on the pump.

Step-by-Step Methodology:

  • Preparation: Grow S. aureus SA-K2378 to an optical density (OD600) of 0.6. Centrifuge and resuspend the pellet in 20 mM sodium phosphate buffer (pH 7.0).

  • De-energization (Positive Control Setup): Add CCCP (100 µM) and EtBr (25 µM) to the suspension. Incubate at 37°C for 20 minutes to allow maximum EtBr intercalation (peak fluorescence).

  • Washing: Centrifuge the cells and discard the supernatant to remove extracellular EtBr and CCCP. Resuspend the loaded cells in fresh buffer.

  • Treatment: Aliquot the suspension into a 96-well black microtiter plate. Immediately add the 1,4-benzothiazine analogues at varying concentrations (e.g., ¼ MIC). Include a vehicle control (DMSO) and a reference control (Reserpine).

  • Re-energization: Add glucose (0.4% v/v) to all wells to re-energize the bacteria and reactivate the NorA pump.

  • Kinetic Measurement: Monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) continuously for 30 minutes. Calculate the efflux half-life ( t1/2​ ) to quantify the inhibitory potency of the analogues.

Pillar 2: Cardiovascular Regulation via KATP Channel Activation

ATP-sensitive potassium (KATP) channel openers (KCOs) are critical for managing hypertension and ischemic heart disease. Historically, benzopyran derivatives (like Cromakalim and LCRK) were the gold standard. However, substituting the benzopyran nucleus with a 1,4-benzothiazine core has yielded compounds with vastly superior vasorelaxant profiles[3].

SAR Insights & Comparative Efficacy

The SAR of 1,4-benzothiazine KCOs demonstrates that the spatial arrangement and electronic properties of substituents are paramount for activating the Kir6.1/SUR2B channel subtype in vascular smooth muscle[4].

  • C-6 Position: The introduction of strong electron-withdrawing groups (such as -CF3 or -NO2) is essential. These groups stabilize the binding conformation within the SUR2B regulatory subunit[4].

  • C-2 Position: A gem-dimethyl group provides necessary steric bulk, locking the heterocycle into the optimal bioactive conformation[4].

  • N-4 Position: Functionalization with a cyclopentenone moiety increases lipophilicity, aiding in membrane penetration to reach the intracellular binding domains of the KATP channel[4].

Table 2: Vasorelaxant Potency of 1,4-Benzothiazine Analogues vs. Benzopyrans

CompoundCore ScaffoldKey SubstitutionsVasorelaxant IC50 (nM)Relative Potency
LCRK BenzopyranStandard Reference~450.01x
Compound 13 1,4-BenzothiazineC-6 (-NO2), C-2 (gem-dimethyl)18.5~24x
Compound 1 1,4-BenzothiazineC-6 (-CF3), N-4 (cyclopentenone)12.0~37x
Compound 6a 1,4-BenzothiazineClosed analogue of LCRK4.5100x

Direct head-to-head comparisons reveal that 1,4-benzothiazine analogue 6a is 100 times more potent than its benzopyran counterpart, LCRK[3].

KATP_SAR Scaffold 1,4-Benzothiazine Core C6 C-6 Substitution (-CF3, -NO2) Scaffold->C6 Electron-withdrawing C2 C-2 Substitution (gem-dimethyl) Scaffold->C2 Steric bulk N4 N-4 Substitution (cyclopentenone) Scaffold->N4 Lipophilicity KATP Kir6.1/SUR2B Activation C6->KATP C2->KATP N4->KATP Vasorelax Vasorelaxation (BP Drop) KATP->Vasorelax Potassium Efflux

Fig 2. SAR map for 1,4-benzothiazine-mediated KATP channel activation.

Experimental Protocol: Self-Validating In Vitro Vasorelaxant Assay

To assess the functional cardiovascular impact of these analogues, isolated rat aortic rings are utilized in an organ bath setup.

Causality & Validation: Aortic rings are pre-contracted with Phenylephrine (PE) to establish a stable baseline of vascular tone. Before testing the KCOs, Acetylcholine (ACh) is added. ACh induces endothelium-dependent vasorelaxation; if the ring fails to relax, the endothelium is mechanically damaged, and the tissue must be discarded. This self-validating step ensures that subsequent relaxation induced by the 1,4-benzothiazine derivatives is genuinely mediated by direct smooth muscle KATP channel activation, rather than an artifact of tissue preparation.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from male Wistar rats. Clean the tissue of adhering fat and connective tissue, and cut into 2-3 mm rings.

  • Equilibration: Mount the rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

  • Endothelial Validation: Induce contraction using 1 µM Phenylephrine (PE). Once a plateau is reached, add 10 µM Acetylcholine (ACh). Discard any rings showing less than 70% relaxation. Wash the validated rings with fresh buffer until baseline tension is restored.

  • Pre-contraction: Re-contract the validated rings using 1 µM PE.

  • Cumulative Dosing: Add the 1,4-benzothiazine analogues cumulatively (from 10−9 to 10−5 M) to the organ bath. Record the isometric tension continuously.

  • Mechanism Verification: To confirm that the vasorelaxation is specifically due to KATP channel opening, pre-incubate a parallel set of rings with Glibenclamide (10 µM), a selective KATP channel blocker, for 30 minutes before repeating steps 4 and 5. A rightward shift or complete ablation of the dose-response curve confirms the mechanism.

References

  • 1,4-Benzothiazines-A Biologically Attractive Scaffold. PubMed (Bentham Science Publishers).[Link]

  • Highly Potent 1,4-Benzothiazine Derivatives as KATP-Channel Openers. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • 1,4-Benzothiazine ATP-Sensitive Potassium Channel Openers: Modifications at the C-2 and C-6 Positions. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Comparative

Optimizing Benzothiazine Purity Analysis: A Comparative Guide to HPLC-UV, UHPLC-PDA, and LC-MS/MS Method Validation

As a Senior Application Scientist, I frequently encounter laboratories struggling to balance analytical rigor with operational efficiency. When determining the purity of benzothiazines—a critical class of non-steroidal a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to balance analytical rigor with operational efficiency. When determining the purity of benzothiazines—a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes piroxicam and meloxicam—the choice of analytical methodology dictates the reliability of your downstream data.

With the recent implementation of the 1[1], analytical procedure validation has officially shifted from a rigid, "check-the-box" exercise to a science- and risk-based lifecycle approach[2]. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against its modern alternatives, providing a self-validating experimental framework grounded in physicochemical causality.

Method Comparison: Why HPLC-UV Remains the Benchmark

In biochemical research and pharmaceutical manufacturing, a "99% purity" claim is only as reliable as the methodology used to generate it. To understand the true quality of a benzothiazine batch, we must evaluate the three primary analytical engines:

  • HPLC-UV (The Quantitative Yardstick): HPLC relies on the Area Under the Curve (AUC) for precise quantification[3]. Because benzothiazines possess strong, conjugated UV chromophores, HPLC-UV provides a highly reproducible, cost-effective solution. It is the undisputed workhorse for routine Quality Control (QC) and stability testing.

  • UHPLC-PDA (The High-Throughput Engine): Utilizing sub-2 µm particle sizes, UHPLC operates at much higher pressures, drastically reducing run times and solvent consumption while improving peak capacity[4]. However, the instrumentation requires higher capital investment, and methods can be less forgiving during inter-laboratory transfer.

  • LC-MS/MS (The Qualitative Fingerprint): Mass spectrometry provides exact mass-to-charge (m/z) ratios, which is absolutely essential for identifying unknown degradation products or co-eluting impurities[3]. Yet, MS is susceptible to matrix ion suppression and is often over-engineered (and cost-prohibitive) for routine batch release.

MethodSelection Q1 Primary Analytical Objective? Routine Routine Purity & QC Release Q1->Routine Unknowns Unknown Impurity Identification Q1->Unknowns HighThroughput High-Throughput Screening Q1->HighThroughput HPLC HPLC-UV (Robust, Cost-Effective) Routine->HPLC LCMS LC-MS/MS (Structural Elucidation) Unknowns->LCMS UHPLC UHPLC-PDA (High Resolution, Speed) HighThroughput->UHPLC

Caption: Decision matrix for selecting chromatographic techniques in purity analysis.

Comparative Performance Matrix
FeatureHPLC-UVUHPLC-PDALC-MS/MS
Primary Application Routine QC, Batch Release[5]High-Throughput Screening[4]Impurity Identification[3]
Resolution & Speed Moderate (5-15 min runs)High (< 5 min runs)High
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.05 - 0.1 µg/mL< 0.01 µg/mL
Quantitative Reliability Excellent (Robust AUC)ExcellentModerate (Ion suppression risks)
Cost per Analysis LowMediumHigh

Mechanistic Causality in Experimental Design

A validated method is not merely a sequence of steps; it is a system of controlled chemical interactions. To build a robust HPLC-UV method for benzothiazines, every parameter must be intentionally selected based on the molecule's physicochemical properties.

  • Mobile Phase & pH Control (The Critical Variable): Benzothiazines like meloxicam and piroxicam contain an enolic hydroxyl group and a weakly basic nitrogen, making them amphoteric with pKa values typically around 4.0 to 5.0. By utilizing an acidic mobile phase (e.g., phosphate buffer or triethylamine adjusted to pH 3.0–3.4), the analyte is forced into its unionized state[6][7]. Causality: Unionized molecules exhibit maximum hydrophobic interaction with the non-polar C18 stationary phase, ensuring adequate retention time ( tR​ ). Furthermore, the low pH suppresses the ionization of residual silanols on the silica column matrix, entirely eliminating the secondary interactions that cause peak tailing.

  • Stationary Phase Selection: A standard C18 column (e.g., 150 mm × 4.6 mm, 5 µm) provides the optimal surface area and hydrophobicity required to separate the benzothiazine core from its synthetic precursors and degradation products[6].

  • Detection Wavelength: UV detection at 248 nm (for piroxicam) or 268 nm (for meloxicam) targets the isosbestic points or local maxima of the benzothiazine chromophore, maximizing the signal-to-noise ratio while minimizing baseline drift from the mobile phase[6][7].

Experimental Protocol: Self-Validating HPLC-UV Workflow

This step-by-step protocol integrates the modernized 2[2] into a cohesive, self-validating workflow. The system is "self-validating" because it incorporates System Suitability Testing (SST) criteria (e.g., RSD ≤2.0% , tailing factor ≤1.5 ) that act as internal quality gates before any sample data is accepted.

ValidationWorkflow Start Method Development (ICH Q14) Optimize pH, Mobile Phase, Column Specificity Specificity & Selectivity Forced Degradation Studies Start->Specificity Linearity Linearity & Range Evaluate 80-120% Target Conc. Specificity->Linearity Accuracy Accuracy Spike Recovery Testing Linearity->Accuracy Precision Precision Repeatability (RSD < 2.0%) Accuracy->Precision Robustness Robustness Deliberate Parameter Variations Precision->Robustness Approval Validated Method Ready for Routine QC Robustness->Approval

Caption: ICH Q2(R2) lifecycle approach to HPLC-UV analytical method validation.

Step 1: Specificity and Forced Degradation
  • Procedure: Prepare a standard solution of the benzothiazine (e.g., 50 µg/mL). Subject distinct aliquots to acid (0.1 M HCl), base (0.1 M NaOH), thermal (60°C), and oxidative (3% H2​O2​ ) stress for 24 hours. Inject into the HPLC.

  • Validation Gate: The primary benzothiazine peak must be completely resolved from all degradation products. If using a PDA detector, the Peak Purity Index must be > 0.990, proving no hidden impurities are co-eluting[5][7].

Step 2: Linearity and Range
  • Procedure: Prepare a minimum of five concentration levels spanning 80% to 120% of the target analytical concentration (e.g., 20, 40, 60, 80, 100, 120 µg/mL)[6]. Inject each standard in triplicate.

  • Validation Gate: Plot the AUC against concentration. The correlation coefficient ( R2 ) must be ≥0.999 , demonstrating that the UV detector response is directly and predictably proportional to the analyte concentration[8].

Step 3: Accuracy (Spike Recovery)
  • Procedure: Spike known quantities of the benzothiazine reference standard into a placebo matrix at three distinct levels (80%, 100%, 120% of the target concentration). Extract and analyze in triplicate.

  • Validation Gate: Calculate the percentage of standard recovered. Mean recovery must fall strictly between 98.0% and 102.0%. This proves the extraction protocol is highly efficient and free from matrix interference[5][7].

Step 4: Precision (Repeatability)
  • Procedure: Perform six replicate injections of the 100% target concentration standard from a single homogeneous vial.

  • Validation Gate: Calculate the Relative Standard Deviation (RSD) of the peak areas. The RSD must be ≤2.0% , validating the intrinsic mechanical consistency of the autosampler and detector[8].

Quantitative Validation Data Summary

When executed correctly, a validated HPLC-UV method for benzothiazines will reliably yield the following performance metrics, synthesized from recent compendial improvements[5][6][7]:

Validation Parameter (ICH Q2)Typical Experimental ResultStrict Acceptance Criteria
Linearity Range 20 - 120 µg/mLCorrelation coefficient ( R2 ) ≥0.999
Accuracy (Recovery) 98.3% - 101.8%Mean recovery 98.0% - 102.0%
Precision (Repeatability) %RSD = 0.17% - 1.07%%RSD ≤2.0%
Limit of Detection (LOD) ~0.11 - 0.22 µg/mLSignal-to-Noise (S/N) ≥3:1
Limit of Quantitation (LOQ) ~0.72 - 0.88 µg/mLSignal-to-Noise (S/N) ≥10:1
Specificity Peak Purity Index > 0.990Baseline resolution of all peaks

Conclusion

While UHPLC and LC-MS/MS offer undeniable advantages in high-throughput environments and structural elucidation, a meticulously designed HPLC-UV method remains the most balanced, cost-effective, and robust choice for routine benzothiazine purity determination. By anchoring method development in physicochemical causality—specifically pH-driven ionization control—and validating against the modernized ICH Q2(R2) framework, laboratories can ensure uncompromising data integrity and seamless regulatory compliance.

References

  • FDA Releases Guidance on Analytical Procedures | BioPharm International | 1[1]

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager | 2[2]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? | Prime Labs | 3[3]

  • A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications | International Journal of Scientific Research & Technology | 4[4]

  • A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities | Sphinx Knowledge House | 5[5]

  • Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC | PMC | 6[6]

  • Rapid analytical method development and validation of Piroxicam by RP-HPLC | Journal of Chemical and Pharmaceutical Research | 8[8]

  • Pharmacopoeial HPLC methodology improvement: A case study of piroxicam | Drug Analytical Research | 7[7]

Sources

Validation

A Researcher's Guide to Cross-Referencing NMR Chemical Shifts for Substituted Benzothiazines

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, this guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, this guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) chemical shifts for substituted benzothiazines. By objectively analyzing experimental data, this document aims to serve as a practical reference for predicting and interpreting the NMR spectra of this important class of compounds, which are integral to numerous therapeutic agents.

The precise structural elucidation of newly synthesized molecules is a cornerstone of modern drug discovery. Among the arsenal of analytical techniques available, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. For complex heterocyclic systems like benzothiazines, a thorough understanding of how substituents influence ¹H and ¹³C NMR chemical shifts is paramount for unambiguous characterization. This guide offers a systematic cross-referencing of these shifts, supported by experimental data, to empower researchers in their synthetic endeavors.

The Benzothiazine Core and the Language of Chemical Shifts

The benzothiazine scaffold, a fusion of a benzene ring and a thiazine ring, can exist in three isomeric forms: 1,4-benzothiazine, 1,2-benzothiazine, and 2,1-benzothiazine. The electronic environment of the protons and carbons within this core structure is highly sensitive to the nature and position of substituent groups. These electronic perturbations are directly reflected in the NMR chemical shifts, providing a powerful tool for structure verification.

Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, tend to increase the electron density on the aromatic ring, causing the attached and nearby protons and carbons to be more shielded and thus resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs), like nitro, cyano, and carbonyl groups, decrease the electron density, leading to deshielding and a downfield shift in the NMR spectrum.

Comparative Analysis of ¹H NMR Chemical Shifts

The aromatic protons of the benzothiazine ring system typically appear in the range of δ 6.5-8.5 ppm. The precise chemical shift and multiplicity of these protons are dictated by their position relative to the heteroatoms (N and S) and any substituents.

Substituent Effects on the Benzenoid Ring
  • Electron-Donating Groups (EDGs): The introduction of an EDG, such as a methyl or methoxy group, on the benzene ring generally leads to an upfield shift of the aromatic protons, particularly those ortho and para to the substituent. For instance, in 7-methyl-3-phenyl-4H-1,4-benzothiazine, the aromatic protons on the benzothiazine ring appear in the range of δ 7.0-7.3 ppm[1].

  • Electron-Withdrawing Groups (EWGs): Conversely, an EWG like a nitro group causes a significant downfield shift. In 6-nitro-4H-benzo[d][2][3]thiazin-2-amine, the aromatic protons are observed at δ 8.13 (d), 8.05 (dd), and 7.98 (d) ppm, indicating strong deshielding[4].

Substituents on the Thiazine Ring

Substituents on the thiazine ring also exert a notable influence. For example, the protons of the methylene group in the thiazine ring of 2H-1,4-benzothiazin-3(4H)-one derivatives typically appear as a singlet around δ 3.56 ppm[5]. The nature of the substituent at the 2-position can further modify the chemical shifts of neighboring protons.

Comparative Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides complementary information on the carbon framework of substituted benzothiazines. The chemical shifts of the carbon atoms are also highly sensitive to the electronic effects of substituents.

Substituent Effects on the Benzenoid Ring

The influence of substituents on the ¹³C chemical shifts of the benzene ring carbons follows predictable trends.

  • Electron-Donating Groups: An EDG will cause an upfield shift for the ortho and para carbons. For example, in a 7-methoxy substituted 4H-1,4-benzothiazine, the C-7 carbon would be expected to shift upfield compared to the unsubstituted parent compound.

  • Electron-Withdrawing Groups: An EWG will cause a downfield shift for the ipso-carbon and generally deshield the other carbons of the ring. For the 6-nitro-4H-benzo[d][2][3]thiazin-2-amine, the carbon atoms of the nitro-bearing ring are found at δ 153.9, 141.7, 124.2, 123.7, 123.2, and 120.9 ppm, with the carbon attached to the nitro group (C-6) expected to be significantly downfield[4].

Carbonyl and Thiocarbonyl Carbons

In benzothiazinones, the carbonyl carbon (C=O) gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically around δ 165 ppm[5][6]. The exact position is influenced by the substituents on both the benzene and thiazine rings.

Data Summary Tables

To facilitate easy comparison, the following tables summarize the ¹H and ¹³C NMR chemical shifts for a selection of substituted benzothiazines based on reported experimental data.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Benzothiazines

CompoundAromatic ProtonsOther Key ProtonsReference
7-Methyl-3-phenyl-4H-1,4-benzothiazine7.0-7.3 (m)2.35 (s, CH₃)[1]
6-Nitro-4H-benzo[d][2][3]thiazin-2-amine8.13 (d), 8.05 (dd), 7.98 (d)7.79 (br s, NH₂), 4.09 (s, CH₂)[4]
2H-1,4-Benzothiazin-3(4H)-one derivative7.48–7.53 (m), 7.63–7.66 (dd), 7.95 (s)10.76 (s, NH), 4.70 (s, S-CH₂), 3.56 (s, thiazine CH₂)[5]
2-Benzoyl-7-chloro-3-phenyl-4H-1,4-benzothiazine7.8-6.95 (m)8.7 (s, NH)[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Benzothiazines

CompoundAromatic CarbonsCarbonyl/Other Key CarbonsReference
6-Nitro-4H-benzo[d][2][3]thiazin-2-amine153.9, 141.7, 124.2, 123.7, 123.2, 120.9159.1 (C=N), 28.1 (CH₂)[4]
2H-1,4-Benzothiazin-3(4H)-one derivative123.60, 126.85, 127.88, 134.08, 138.09165.28 (C=O), 169.22 (C=O), 53.91, 41.76, 28.86[5]
2H-1,4-Benzothiazine-3(4H)-one117.7, 123.1, 123.5, 127.8, 128.3, 137.9165.4 (C=O), 31.8 (CH₂)[6]

Experimental Protocol: Synthesis and NMR Analysis of a Substituted Benzothiazine

To provide a practical context, a detailed methodology for the synthesis of a representative substituted benzothiazine, 7-chloro-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine, is outlined below, followed by the protocol for its NMR analysis. This protocol is adapted from established literature procedures[1].

Synthesis of 7-Chloro-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine

Materials:

  • 2-Amino-5-chlorobenzenethiol

  • Ethyl acetoacetate

  • Hydrazine hydrate (catalytic amount)

  • Dimethylformamide (DMF)

  • Ethanol

  • Crushed ice

Procedure:

  • In a microwave-safe vessel, combine 2-amino-5-chlorobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol).

  • Irradiate the mixture with microwaves for 30 seconds.

  • Add ethyl acetoacetate (10 mmol) to the reaction mixture.

  • Continue microwave irradiation intermittently for 3 minutes (e.g., in 30-second intervals).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Filter the resulting solid, wash it with 50% ethanol, and recrystallize from ethanol to obtain the pure product.

NMR Sample Preparation and Analysis

Materials:

  • Synthesized 7-chloro-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine

  • Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube

Procedure:

  • Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the proton signals and determine the chemical shifts relative to TMS.

  • Assign the signals to the respective protons and carbons based on their chemical shifts, multiplicities, and coupling constants, and by comparison with the data presented in this guide.

Visualization of Key Concepts

To visually summarize the workflow and the fundamental principles discussed, the following diagrams are provided.

Synthesis_Workflow Reactants 2-Amino-5-chlorobenzenethiol + Ethyl acetoacetate Microwave Microwave Irradiation Reactants->Microwave Add Catalyst Catalyst Hydrazine Hydrate + DMF Catalyst->Microwave Workup Work-up (Ice, Filtration) Microwave->Workup Purification Recrystallization (Ethanol) Workup->Purification Product 7-Chloro-2-ethoxycarbonyl-3-methyl- 4H-1,4-benzothiazine Purification->Product

Caption: Synthetic workflow for a substituted benzothiazine.

Substituent_Effects Benzothiazine Benzothiazine Core EDG Electron-Donating Group (EDG) Benzothiazine->EDG Substitution EWG Electron-Withdrawing Group (EWG) Benzothiazine->EWG Substitution Upfield Upfield Shift (Shielding) EDG->Upfield Causes Downfield Downfield Shift (Deshielding) EWG->Downfield Causes

Caption: Influence of substituents on NMR chemical shifts.

Conclusion and Future Outlook

This guide provides a foundational framework for understanding and predicting the ¹H and ¹³C NMR chemical shifts of substituted benzothiazines. The compiled data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. As the complexity of synthesized benzothiazine derivatives continues to grow, the systematic cross-referencing of their NMR data will become increasingly crucial. Future work could involve the expansion of this guide to include a broader range of substituents and benzothiazine isomers, as well as the integration of computational NMR prediction tools to further aid in structural elucidation. The comparison of experimental and DFT-calculated NMR chemical shifts can provide deeper insights into the electronic structures of these molecules and aid in the assignment of complex spectra[3][7].

References

  • A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. (2014). PubMed. [Link]

  • and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. - UQ eSpace - The University of Queensland. UQ eSpace. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. [Link]

  • Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. (2015). PubMed. [Link]

  • Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. (2019). MDPI. [Link]

  • A Bioinspired Synthesis of 1,4-Benzothiazines by Selective Addition of Sulfur Nucleophiles to ortho-Quinones. (2023). ACS Publications. [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. [Link]

  • Electronic Supplementary Information Benzothiazines in organic synthesis.Synthesis of fluorescent 7. Rsc.org. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). PMC. [Link]

  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. [Link]

  • 6-Nitro-4H-benzo[d][2][3]thiazin-2-amine. (2016). MDPI. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. [Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (2024). PMC. [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2022). PMC. [Link]

  • The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino). SciSpace. [Link]

  • 2H-1,4-Benzothiazine-3(4H)-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis and structure of 2-(nitromethylene)-2 H -1,4-benzothiazin-3(4 H )-one. (2025). SpringerLink. [Link]

  • Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. (2018). Semantic Scholar. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Wiley Online Library. [Link]

  • 13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Executive Summary As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a basic safety sheet—it requires a mechanistic understanding of the chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a basic safety sheet—it requires a mechanistic understanding of the chemical's behavior. Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a highly valuable synthetic intermediate in drug discovery. However, its molecular architecture, which features a benzothiazine core (containing both nitrogen and sulfur heteroatoms), demands strict logistical and disposal protocols.

This guide provides step-by-step, self-validating procedures for the safe handling, spill containment, and RCRA-compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Chemical Profile & Hazard Assessment

Before executing any operational plan, it is critical to understand the quantitative and qualitative properties of the material. The presence of sulfur and nitrogen in the ring system dictates our approach to thermal decomposition and environmental isolation [1].

Property / HazardSpecification
Chemical Name Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
CAS Number 226259-30-9
Molecular Formula C₁₀H₁₁NO₂S
Molecular Weight 209.26 g/mol
Physical State Solid (Powder/Crystals)
Primary GHS Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Decomposition Byproducts Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx)
Mechanistic Insights: The "Why" Behind the Protocol

Why can't this compound be washed down the drain or sent to a standard landfill? The causality behind our strict disposal protocols lies in the compound's heteroatomic structure. If introduced into aquatic ecosystems, sulfur-containing organic heterocycles can be highly toxic to aquatic life and resist standard wastewater bioremediation [2].

Furthermore, during combustion or thermal degradation, the thiazine ring ruptures. Without specialized environmental controls, this rupture releases highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx) [3]. Therefore, disposal must exclusively be routed through high-temperature, EPA/RCRA-approved commercial incineration facilities equipped with flue-gas desulfurization (scrubbers) to neutralize these specific emissions [4].

Safety & Handling Prerequisites

To establish a self-validating safety system, your setup must proactively prevent exposure rather than just reacting to it.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is mandatory for spill cleanup), tightly sealed chemical safety goggles, and a flame-resistant lab coat.

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm to prevent the inhalation of crystalline dust [1].

Operational Workflow: Spill Response & Containment

In the event of a powder spill, standard sweeping will aerosolize the particles, leading to inhalation risks. Follow this validated methodology:

  • Isolate & Evacuate: Immediately isolate the spill zone. Evacuate non-essential personnel from the immediate vicinity.

  • Suppress Aerosolization: Do not use dry sweeping or water (which can spread hydrophobic organics). Instead, cover the spill with a damp, inert absorbent pad or use a dedicated HEPA-filtered vacuum designed for hazardous powders [3].

  • Mechanical Collection: Use non-sparking tools (e.g., plastic scoops) to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination (Validation Step): Wash the spill area with a suitable organic solvent (e.g., isopropanol or ethanol) to dissolve residual traces, followed by a soap and water wash.

    • Self-Validation: Wipe the area with a clean, dry tissue. If any yellow/white residue transfers, repeat the solvent wash. Collect all wash liquids into the organic waste stream [2].

Proper Disposal Procedures (Step-by-Step)
Protocol A: Solid Waste Disposal (Unused Product or Spill Debris)
  • Segregation: Place all solid waste into a chemically compatible, double-lined HDPE container. Do not mix with strong oxidizing agents, as this can trigger an exothermic reaction.

  • Labeling: Affix a standardized EHS label reading: "Hazardous Waste - Toxic Solid. Contains: Heterocyclic Organics (Nitrogen, Sulfur)."

  • Storage & Verification: Store in a cool, dry, well-ventilated secondary containment area.

    • Self-Validation: Inspect the secondary containment weekly for any signs of discoloration or sulfurous odor, which would indicate a microscopic breach in the primary container's integrity.

  • Manifesting: Transfer to an approved waste disposal plant for high-temperature incineration.

Protocol B: Liquid/Solvent Waste Disposal (Reaction Mixtures)
  • Collection: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or DCM) during your workflow, transfer the solution to a designated organic liquid waste carboy.

  • Categorization: Strictly segregate the carboy into "Halogenated" (if using DCM/Chloroform) or "Non-Halogenated" (if using DMSO/Ethanol) waste streams. Mixing these streams violates RCRA protocols and creates explosive hazards [4].

  • Neutralization Check (Validation Step): Ensure the pH of the final waste mixture is relatively neutral (pH 6-8) before sealing the carboy. Highly acidic or basic conditions can degrade the benzothiazine core prematurely, leading to the off-gassing of hazardous sulfur compounds inside the sealed container.

  • Disposal: Route through your Environmental Health and Safety (EHS) department for commercial incineration.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate State Physical State of Waste? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Unused/Spill Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Reaction/Wash SolidBin Place in sealed, double-lined hazardous waste container Solid->SolidBin LiquidBin Transfer to compatible organic solvent waste carboy Liquid->LiquidBin Label Label: 'Hazardous Waste - Toxic' Contains: Heterocyclic Organics (N, S) SolidBin->Label LiquidBin->Label Incineration High-Temperature Incineration (EPA/RCRA Approved Facility) Controls NOx & SOx Emissions Label->Incineration

Workflow for the categorization and disposal of benzothiazine derivative waste.

References
© Copyright 2026 BenchChem. All Rights Reserved.